molecular formula C5H6N2O2S B1396672 Ethyl 1,2,4-thiadiazole-5-carboxylate CAS No. 859536-28-0

Ethyl 1,2,4-thiadiazole-5-carboxylate

Cat. No.: B1396672
CAS No.: 859536-28-0
M. Wt: 158.18 g/mol
InChI Key: ROVRYWXBZOMWQE-UHFFFAOYSA-N
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Description

Ethyl 1,2,4-thiadiazole-5-carboxylate (CAS 859536-28-0) is a high-purity chemical compound with a molecular formula of C5H6N2O2S and a molecular weight of 158.18 g/mol. This organosulfur heterocycle, characterized by its 1,2,4-thiadiazole ring system, serves as a versatile scaffold and building block in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key synthetic intermediate for the development of more complex heterocyclic molecules. The compound must be stored sealed in a dry environment at 2-8°C to maintain stability. This compound is specifically intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 1,2,4-thiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVRYWXBZOMWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Ethyl 1,2,4-Thiadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating foundational principles with detailed spectroscopic interpretation, this document serves as a key resource for researchers engaged in the synthesis, characterization, and application of novel thiadiazole-based therapeutic agents.

The 1,2,4-thiadiazole ring is a five-membered nitrogen-sulfur-containing heterocycle recognized as a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active molecules.[2] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3]

This compound serves as a crucial building block for the synthesis of more complex pharmaceutical agents. A precise understanding of its molecular structure is paramount for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in biological systems. This guide details the structural characterization of this molecule through a multi-faceted analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Structural Confirmation

The synthesis of the 1,2,4-thiadiazole core often involves the cyclization of precursor molecules containing the requisite nitrogen, carbon, and sulfur atoms. A common strategy for producing 5-substituted-1,2,4-thiadiazoles involves the reaction of an amidine or related precursor with a reagent that provides the remaining atoms for the heterocyclic ring. For instance, a synthetic pathway may involve the condensation of an appropriate amide with (chlorothio)formyl chloride, followed by treatment with a cyanoformate to yield the target 1,2,4-thiadiazole ester.[4] The successful synthesis is then rigorously confirmed by the spectroscopic methods detailed below, ensuring the correct molecular structure has been obtained.

G cluster_0 Synthetic Workflow Amide Amide Precursor Reagent1 Condensation with (chlorothio)formyl chloride Amide->Reagent1 Oxathiazolone 1,3,4-Oxathiazol-2-one Intermediate Reagent2 Cyclization with Ethyl Cyanoformate Oxathiazolone->Reagent2 Thiadiazole This compound Reagent1->Oxathiazolone Reagent2->Thiadiazole

Caption: Generalized synthetic workflow for 1,2,4-thiadiazole esters.

Part 1: Spectroscopic and Spectrometric Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Molecular Formula and Mass
  • Molecular Formula: C₅H₆N₂O₂S

  • Molecular Weight: 158.18 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR provide distinct and predictable signals.

Caption: Structure of this compound with atom labeling.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

LabelProton TypePredicted δ (ppm)MultiplicityIntegrationRationale
b Thiadiazole C-H~8.5 - 9.0Singlet (s)1HThe proton is attached to an electron-deficient aromatic ring, resulting in a significant downfield shift. No adjacent protons are present for coupling.
e Methylene (-CH₂-)~4.4 - 4.6Quartet (q)2HThese protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
f Methyl (-CH₃)~1.3 - 1.5Triplet (t)3HThese protons are in a standard alkyl environment. They are split into a triplet by the two neighboring methylene protons.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom.

LabelCarbon TypePredicted δ (ppm)Rationale
c Carbonyl (C=O)~160 - 165The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.
a Thiadiazole C-S~168 - 175This carbon is part of a C=N bond and is bonded to sulfur within the heterocycle, leading to a strong downfield shift.
b Thiadiazole C-H~145 - 155This carbon is part of the aromatic heterocyclic ring and is deshielded.
e Methylene (-CH₂-)~62 - 65The carbon is attached to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane.
f Methyl (-CH₃)~14 - 16This carbon is in a typical upfield alkyl region.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[5]

Wavenumber (cm⁻¹)BondVibration TypeSignificance
~3100 - 3150C-HStretchingAromatic C-H stretch from the thiadiazole ring proton.
~2900 - 3000C-HStretchingAliphatic C-H stretches from the ethyl group.
~1720 - 1740 C=O Stretching Strong, sharp absorption characteristic of the ester carbonyl group.
~1550 - 1600C=NStretchingCharacteristic of the imine functionality within the thiadiazole ring.
~1200 - 1300C-OStretchingStrong absorption from the ester C-O single bond.
~800 - 900C-SStretchingAbsorption associated with the carbon-sulfur bond in the heterocycle.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps confirm its overall structure.[6]

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 158, corresponding to the molecular weight of the compound. The presence of a sulfur atom will also result in a smaller M+2 peak at m/z = 160 (approximately 4% of the M+ peak) due to the natural abundance of the ³⁴S isotope.[7]

  • Key Fragmentation Pathways: Energetically unstable molecular ions will break apart into smaller, more stable fragments.[6]

G M [M]⁺˙ m/z = 158 Rad1 - •OC₂H₅ (Loss of ethoxy radical) M->Rad1 F1 Fragment 1 m/z = 113 Rad2 - CO (Loss of carbon monoxide) F1->Rad2 F2 Fragment 2 m/z = 85 Rad1->F1 Rad2->F2

Caption: A plausible mass spectrometry fragmentation pathway.

  • Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅, mass 45), resulting in a prominent acylium ion peak at m/z = 113 .

  • Decarbonylation: The fragment at m/z = 113 can subsequently lose a molecule of carbon monoxide (CO, mass 28) to yield a fragment at m/z = 85 .

Part 2: Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean NMR tube.[5]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[9] Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet press die and apply 8-10 tons of pressure with a hydraulic press to form a translucent KBr pellet.[5]

  • Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ionization chamber to generate the positively charged molecular ion (M⁺) and its fragments.

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Data Analysis: Generate a mass spectrum plotting relative abundance versus m/z. Identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion

The molecular structure of this compound is unequivocally defined by the synergistic application of modern analytical techniques. NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as the ester carbonyl, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive structural data is the bedrock upon which further research in medicinal chemistry is built, enabling the rational design and synthesis of novel 1,2,4-thiadiazole derivatives as potential therapeutic agents.

References

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1,2,4-Thiadiazole-5-carboxylate (CAS: 859536-28-0)

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their versatile binding properties and metabolic stability. The 1,2,4-thiadiazole ring is a prominent member of this group.[1] This five-membered nitrogen-sulfur heterocycle is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a wide spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] The scaffold's utility is enhanced by its role as a bioisostere for other critical functional groups, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles.[5]

This guide provides a detailed technical overview of a key derivative, this compound (CAS No. 859536-28-0). We will explore its chemical properties, a validated synthetic pathway with mechanistic insights, and its critical role as a versatile building block in contemporary drug discovery, particularly in the synthesis of targeted cancer therapies. This document is intended for researchers and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Section 1: Physicochemical and Structural Characterization

This compound is a chemical building block available for research purposes.[6][7][] Its fundamental properties are crucial for its application in further synthetic transformations.

Core Chemical Properties

A summary of the compound's key identifiers and computed physicochemical properties is presented below. These parameters are essential for predicting its behavior in various solvent systems and its potential for forming intermolecular interactions.

PropertyValueSource
CAS Number 859536-28-0[6]
Molecular Formula C₅H₆N₂O₂S[6][9]
Molecular Weight 158.18 g/mol [6]
Purity ≥98%[6]
Predicted Density 1.320 ± 0.06 g/cm³[9]
Predicted Boiling Point 240.1 ± 23.0 °C[9]
Predicted pKa -2.21 ± 0.30[9]
Topological Polar Surface Area (TPSA) 52.08 Ų[6]
LogP 0.7148[6]
Hydrogen Bond Acceptors 5[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 2[6]
Structural Representation

The molecular structure of this compound is defined by the core 1,2,4-thiadiazole ring substituted with an ethyl carboxylate group at the 5-position.

Caption: Chemical structure of this compound.

Section 2: Synthesis Pathway and Mechanistic Rationale

The construction of the 1,2,4-thiadiazole ring is a non-trivial synthetic challenge. A robust method for synthesizing this compound involves a multi-step sequence starting from a suitable carboxylic acid, proceeding through a key 1,3,4-oxathiazol-2-one intermediate.[2] This approach provides a reliable route to the desired heterocycle.

Synthetic Workflow Diagram

The overall transformation can be visualized as a three-stage process, culminating in a thermally-driven cyclization reaction.

workflow cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Oxathiazolone Formation cluster_2 Stage 3: Thiadiazole Cyclization start Starting Carboxylic Acid (R-COOH) amide Primary Amide (R-CONH₂) start->amide 1. SOCl₂ 2. NH₄OH oxathiazolone 1,3,4-Oxathiazol-2-one Intermediate amide->oxathiazolone (Chlorothio)formyl chloride, Toluene, 100°C product This compound oxathiazolone->product Ethyl Cyanoformate (ECF), n-dodecane, 160°C

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established literature.[2]

Step 1: Synthesis of the Primary Amide (34)

  • To a solution of the starting carboxylic acid (33) in a suitable solvent, add thionyl chloride (SOCl₂) and heat to 80°C for 4 hours to form the acyl chloride.

  • Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting crude acyl chloride in tetrahydrofuran (THF) and cool the solution to 0°C.

  • Slowly add aqueous ammonium hydroxide (NH₄OH) and allow the reaction to warm to room temperature over 30 minutes.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the primary amide (34).

Step 2: Formation of the 1,3,4-Oxathiazol-2-one Intermediate (35)

  • Suspend the primary amide (34) in toluene.

  • Add (chlorothio)formyl chloride to the suspension.

  • Heat the reaction mixture to 100°C for 3 hours.

  • Cool the reaction and concentrate under reduced pressure to obtain the crude 1,3,4-oxathiazol-2-one (35), which can be used in the next step without further purification.

Step 3: Synthesis of this compound (36)

  • Dissolve the crude 1,3,4-oxathiazol-2-one (35) in n-dodecane.

  • Add ethyl cyanoformate (ECF) to the solution.

  • Heat the mixture to 160°C for 16 hours. Causality: The high temperature is necessary to drive the cycloaddition and rearrangement reaction that forms the thermodynamically stable thiadiazole ring.

  • Cool the reaction mixture and purify by column chromatography to isolate the final product, this compound (36).

Section 3: Applications in Drug Discovery

The title compound is not an end-product therapeutic but rather a high-value intermediate. Its structure is primed for further modification, making it a crucial component in the synthesis of more complex, biologically active molecules.

Role as a Key Synthetic Intermediate

The ester functionality of this compound serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. This flexibility is paramount in medicinal chemistry for structure-activity relationship (SAR) studies.[2][10]

applications cluster_mods Chemical Modifications cluster_targets Therapeutic Targets & Applications core Ethyl 1,2,4-Thiadiazole- 5-carboxylate hydrolysis Hydrolysis (e.g., LiOH) core->hydrolysis nk3 NK3 Receptor Antagonists core->nk3 fez Fezolinetant Intermediates core->fez acid 1,2,4-Thiadiazole- 5-carboxylic acid hydrolysis->acid amidation Amidation amide_deriv Thiadiazole Carboxamides amidation->amide_deriv acid->amidation cmet c-Met Kinase Inhibitors (Anticancer) amide_deriv->cmet

Caption: Applications of this compound in synthesis.

Case Study: Synthesis of c-Met Kinase Inhibitors

A significant application of this compound is in the development of inhibitors for c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[2] In this context, the ethyl ester is first hydrolyzed to 1,2,4-thiadiazole-5-carboxylic acid using lithium hydroxide (LiOH) in methanol.[2] This acid is then coupled with various amine-containing fragments to generate a library of thiadiazole carboxamide derivatives. These final compounds are designed to bind to the c-Met active site, and have shown promise as potent and selective inhibitors in both biochemical and cellular assays.[2][11]

The incorporation of the thiadiazole moiety is a deliberate design choice, as its electron-rich nature is hypothesized to form favorable hydrogen bonding interactions with the target protein, thereby enhancing binding affinity and efficacy.[2]

Section 4: Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity and purity of this compound.

  • Storage: The compound should be stored in a sealed container in a dry environment at 2-8°C to ensure stability.[6][7]

  • Shipping: It is typically shipped at room temperature in the continental US.[6]

  • Safety: While specific GHS data for this exact compound is limited, related thiadiazole structures may cause skin and eye irritation.[12] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed. It is intended for research use only (RUO) and not for human or veterinary applications.[7]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic building block for the construction of sophisticated molecular architectures. Its well-defined synthesis and the chemical versatility of its ester group provide medicinal chemists with a reliable platform for generating novel compounds. Its demonstrated utility in the synthesis of c-Met kinase inhibitors underscores the continued importance of the 1,2,4-thiadiazole scaffold in modern drug discovery.[2] Future research will likely see this intermediate employed in the development of new agents against a variety of therapeutic targets, leveraging the privileged structural and electronic properties of its heterocyclic core.

References

A Comprehensive Spectroscopic Guide to Ethyl 1,2,4-Thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 1,2,4-thiadiazole-5-carboxylate (CAS No: 859536-28-0) is a heterocyclic compound featuring a five-membered 1,2,4-thiadiazole ring functionalized with an ethyl ester group.[1][] With a molecular formula of C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol , this molecule serves as a valuable building block in medicinal chemistry and materials science.[1] The unique arrangement of nitrogen and sulfur atoms in the thiadiazole ring imparts specific electronic properties and potential biological activities, making its derivatives subjects of interest in drug development.[3]

The unequivocal structural confirmation and purity assessment of such molecules are paramount in any research and development setting. Spectroscopic techniques provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's atomic and functional group arrangement. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. It is designed to serve as a practical reference for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

  • Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C analysis, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The structure of this compound predicts three distinct proton signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4 - 8.7Singlet (s)1HCH (Thiadiazole Ring)The lone proton on the heterocyclic ring is significantly deshielded by the adjacent electronegative sulfur and nitrogen atoms, resulting in a downfield chemical shift.
~4.4 - 4.6Quartet (q)2H-O-CH₂ -CH₃These protons are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
~1.3 - 1.5Triplet (t)3H-O-CH₂-CH₃ These terminal methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, five distinct signals are expected. The interpretation benefits from comparative studies on other 1,2,4-thiadiazole systems, which show characteristic shifts for the ring carbons.[4]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175C =O (Ester Carbonyl)The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it furthest downfield.
~160 - 165C 5-COOEt (Thiadiazole Ring)The carbon atom of the thiadiazole ring directly attached to the electron-withdrawing ester group is expected to be significantly downfield.
~150 - 155C 3-H (Thiadiazole Ring)The second ring carbon, bonded to a hydrogen, is also in a deshielded, electron-poor environment.
~62 - 65-O-CH₂ -CH₃The methylene carbon is deshielded by its direct attachment to the ester oxygen atom.
~14 - 16-O-CH₂-CH₃ The terminal methyl carbon is in a typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring IR Spectra
  • Method Selection: The spectrum can be obtained using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and minimal sample preparation.

  • Sample Preparation (KBr): Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.

Interpretation of Key IR Absorption Bands

The IR spectrum will be dominated by vibrations characteristic of the ester and the thiadiazole ring.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100 - 3150Medium-WeakC-H StretchAromatic-like (Thiadiazole C-H)
~2900 - 3000MediumC-H StretchAliphatic (Ethyl group)
~1720 - 1740 Strong C=O Stretch Ester Carbonyl
~1580 - 1620MediumC=N StretchThiadiazole Ring
~1250 - 1350StrongC-O StretchEster (O=C-O)
~700 - 800MediumC-S StretchThiadiazole Ring

The most prominent and diagnostic peak will be the strong carbonyl (C=O) absorption around 1720-1740 cm⁻¹, which is an unambiguous indicator of the ester functional group.[5] The presence of C=N and C-S stretching bands further confirms the heterocyclic thiadiazole core.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic charged ions and neutral radicals.

  • Analysis and Detection: The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Analysis of the Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and a fragmentation pattern that acts as a structural fingerprint.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 158 , corresponding to the molecular weight of C₅H₆N₂O₂S.

Key fragmentation pathways are predictable based on the structure, particularly the lability of the ester group and the potential for ring cleavage. Studies on related thiadiazoles suggest that fragmentation can involve complex rearrangements and losses of small neutral molecules.[7]

Table of Predicted Major Fragments:

m/zProposed Ion StructureLoss from Molecular Ion
130[M - C₂H₄]⁺•Loss of ethylene
113[M - OCH₂CH₃]⁺Loss of ethoxy radical (•OC₂H₅)
85[M - COOCH₂CH₃]⁺Loss of ethyl carboxylate radical (•COOC₂H₅)
59[COOC₂H₅]⁺Ethyl carboxylate cation
Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

G cluster_main Proposed EI-MS Fragmentation Pathway parent This compound (M⁺•) m/z = 158 frag113 [M - OC₂H₅]⁺ m/z = 113 parent->frag113 - •OC₂H₅ (45 Da) frag85 [M - COOC₂H₅]⁺ m/z = 85 parent->frag85 - •COOC₂H₅ (73 Da) frag130 [M - C₂H₄]⁺• m/z = 130 parent->frag130 - C₂H₄ (28 Da) (McLafferty Rearrangement) frag113->frag85 - CO (28 Da) frag57 [C₃H₃N₂S]⁺ (Thiadiazole Ring Fragment) m/z = 57 frag85->frag57 - N₂ (28 Da)

Caption: Proposed fragmentation of this compound.

This pathway highlights key fragmentation processes:

  • Alpha-cleavage: The loss of the ethoxy radical (•OC₂H₅) to form the stable acylium ion at m/z 113 is a classic fragmentation of esters.

  • McLafferty Rearrangement: A potential rearrangement involving the ethyl group can lead to the loss of a neutral ethylene molecule, yielding a fragment at m/z 130.

  • Ring Fragmentation: The loss of the entire ester group gives the thiadiazole cation at m/z 85. Subsequent loss of stable dinitrogen (N₂) from this ion, a process noted in thiadiazole fragmentation, could lead to a fragment at m/z 57.[7]

Conclusion

The structural identity of this compound can be confidently established through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, most notably the ester carbonyl. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern that further corroborates the proposed structure. Together, these analytical data form a comprehensive and self-validating dossier essential for any research or application involving this important heterocyclic compound.

References

An In-depth Technical Guide to Ethyl 1,2,4-thiadiazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,2,4-thiadiazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of Ethyl 1,2,4-thiadiazole-5-carboxylate, a key building block in the synthesis of pharmacologically active molecules. We will delve into its chemical identity, synthesis, physicochemical properties, and its burgeoning role in drug development, particularly in the realm of oncology.

Chemical Identity and Nomenclature

Proper identification of a chemical entity is paramount for scientific communication and reproducibility. This section outlines the nomenclature and key identifiers for this compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

This name is derived from the core heterocyclic ring, a 1,2,4-thiadiazole, which is a five-membered ring containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 4, respectively. The "ethyl" and "carboxylate" portions of the name denote an ethyl ester functional group attached to the 5-position of the thiadiazole ring.

Common synonyms for this compound include:

  • [1][2][3]Thiadiazole-5-carboxylic acid ethyl ester[4]

  • Ethyl 5-(1,2,4-thiadiazolyl)carboxylate

Chemical Structure and Formula

The chemical structure of this compound is depicted below:

G cluster_0 This compound C1 C N2 N S1 S N2->S1 C3 C C3->N2 N4 N N4->C3 C5 C S1->C5 C5->N4 C_ester C C5->C_ester O1 O O2 O C6 CH2 O2->C6 C7 CH3 C6->C7 C_ester->O1 C_ester->O2

Figure 1: Chemical structure of this compound.

The molecular formula for this compound is C₅H₆N₂O₂S .[4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in synthesis and drug development, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
Molecular Weight 158.18 g/mol [4]
CAS Number 859536-28-0[4]
Appearance White to off-white solid
Melting Point Not available
Boiling Point (Predicted) 240.1 ± 23.0 °C
Density (Predicted) 1.320 ± 0.06 g/cm³
pKa (Predicted) -2.21 ± 0.30
LogP (Predicted) 0.7148[4]

Synthesis of this compound

The rationale behind this synthetic approach lies in the sequential construction of the heterocyclic ring from acyclic precursors. The key steps involve the formation of an intermediate that possesses the necessary atoms in the correct arrangement to undergo an intramolecular cyclization to form the stable aromatic thiadiazole ring.

General Synthetic Pathway

The synthesis of 1,2,4-thiadiazole-5-carboxylic acid ethyl esters can be accomplished through the condensation of an amide with (chlorothio)formyl chloride to yield a 1,3,4-oxathiazol-2-one intermediate. This intermediate is then treated with ethyl cyanoformate (ECF) in a high-boiling solvent like n-dodecane to generate the desired 1,2,4-thiadiazole-5-carboxylic acid ethyl ester.[6]

G Amide Amide Oxathiazolone 1,3,4-Oxathiazol-2-one Amide->Oxathiazolone Toluene, 100 °C ChlorothioformylChloride (Chlorothio)formyl chloride ChlorothioformylChloride->Oxathiazolone ThiadiazoleEster This compound Oxathiazolone->ThiadiazoleEster n-dodecane ECF Ethyl Cyanoformate (ECF) ECF->ThiadiazoleEster

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the general synthesis of 1,2,4-thiadiazole derivatives and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of the 1,3,4-Oxathiazol-2-one Intermediate

  • To a solution of the starting amide in dry toluene, add (chlorothio)formyl chloride.

  • Heat the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude 1,3,4-oxathiazol-2-one.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 1,3,4-oxathiazol-2-one in n-dodecane.

  • Add ethyl cyanoformate (ECF) to the solution.

  • Heat the reaction mixture and monitor for the evolution of gas, indicating the progress of the reaction.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Spectroscopic Characterization

While specific experimental spectra for this compound are not available in the provided search results, typical spectroscopic features for related thiadiazole derivatives can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl ester group. A singlet for the proton on the thiadiazole ring would also be anticipated.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the two distinct carbons of the thiadiazole ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Vibrations associated with the C=N and C-S bonds of the thiadiazole ring would also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (158.18 g/mol ).

Applications in Drug Development

The 1,2,4-thiadiazole core is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Derivatives of 1,2,4-thiadiazole have shown significant promise as anticancer agents. They can act as bioisosteres of other heterocyclic systems found in biologically active molecules, and their mesoionic nature may facilitate crossing cellular membranes to interact with intracellular targets.

c-Met Kinase Inhibition:

One of the most promising applications of 1,2,4-thiadiazole derivatives is in the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers.

Several studies have reported the design and synthesis of thiazole and thiadiazole carboxamide derivatives as potent c-Met inhibitors.[6] The thiadiazole ring is thought to form favorable hydrogen bonding interactions with the c-Met active site. The ethyl carboxylate group at the 5-position of the thiadiazole ring can serve as a handle for further chemical modifications to optimize potency and selectivity.

For instance, a series of thiazole/thiadiazole carboxamide-derived analogues were synthesized and evaluated for their in vitro activity against c-Met and four human cancer cell lines.[6] One of the most promising compounds from this study demonstrated significant antiproliferative activity against A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines with IC₅₀ values of 0.83, 0.68, and 3.94 μM, respectively.

Antimicrobial Activity

The 1,2,4-thiadiazole scaffold is also a component of some antimicrobial agents. The unique electronic and structural features of this heterocycle can be exploited to design molecules that interfere with essential microbial processes.

Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel drug candidates. The continued exploration of its chemistry and the biological activities of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on:

  • Optimization of Synthetic Routes: Development of more efficient, scalable, and environmentally friendly synthetic methods for this compound and its derivatives.

  • Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to elucidate the key structural features required for potent and selective biological activity.

  • Exploration of New Biological Targets: Investigating the potential of 1,2,4-thiadiazole derivatives to modulate other therapeutically relevant biological targets beyond c-Met kinase.

  • Development of Drug Delivery Systems: Formulation of promising 1,2,4-thiadiazole-based compounds into effective drug delivery systems to enhance their pharmacokinetic and pharmacodynamic properties.

Conclusion

References

The Ascendant Therapeutic Potential of 1,2,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] Its inherent physicochemical properties, including metabolic stability and the capacity to act as a bioisostere for other cyclic systems, have rendered it a privileged structure in the design of novel therapeutic agents.[3] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by 1,2,4-thiadiazole derivatives, offering researchers and drug development professionals a detailed overview of their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide exemplary experimental protocols for the evaluation of these promising compounds.

Introduction: The Versatility of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is a versatile pharmacophore that has been successfully incorporated into a multitude of biologically active molecules.[3] Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The stability of the thiadiazole ring contributes to favorable pharmacokinetic properties, making it an attractive scaffold for drug design.[3] This guide will systematically explore the multifaceted biological landscape of 1,2,4-thiadiazole derivatives, highlighting their potential to address a wide range of therapeutic challenges.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,2,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines, including breast, lung, prostate, and leukemia.[4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.

Mechanisms of Anticancer Action

A prominent mechanism involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways. For instance, certain 1,2,4-triazolo[3,4-b][4][7][8]thiadiazole derivatives have been shown to inhibit the phosphorylation of Akt1 and Akt2 kinases, key components of the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[9] Other derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. This mechanism is analogous to that of established anticancer drugs like combretastatin A-4.[5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any attached aromatic rings. For example, in a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids, compounds bearing electron-withdrawing groups on the phenyl ring displayed enhanced cytotoxicity.[4] The presence of an amide functionality has also been identified as a key feature for potent anticancer activity in several studies.[4]

cluster_0 1,2,4-Thiadiazole Derivative cluster_1 Cancer Cell Thiadiazole 1,2,4-Thiadiazole Core PI3K_Akt PI3K/Akt Pathway Inhibition leads to apoptosis Thiadiazole->PI3K_Akt Inhibition Tubulin Tubulin Polymerization Disruption leads to apoptosis Thiadiazole->Tubulin Disruption Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Tubulin->Proliferation Required for Apoptosis Apoptosis

Caption: Anticancer Mechanisms of 1,2,4-Thiadiazole Derivatives.

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
8b MCF-7 (Breast)0.10 ± 0.084[4]
8c MDA MB-231 (Breast)0.25 ± 0.045[4]
8d A549 (Lung)0.45 ± 0.063[4]
8e DU-145 (Prostate)0.30 ± 0.021[4]
3jj MCF-7 (Breast)4.7[5]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,2,4-Thiadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][10][11]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many 1,2,4-thiadiazole derivatives are still under investigation. However, it is hypothesized that they may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some derivatives have been shown to inhibit the formation of microbial biofilms, which are crucial for bacterial survival and virulence.[10]

Structure-Activity Relationship (SAR) Insights

In the realm of antibacterial agents, the incorporation of an amide moiety and specific substitutions on the 1,2,4-thiadiazole ring have been shown to be crucial for activity.[10] For antifungal activity, derivatives bearing a 1,3,4-thiadiazole ring have shown greater potency compared to their 1,2,4-triazole counterparts in some studies.[7]

Thiadiazole 1,2,4-Thiadiazole Derivative Bacteria Bacterial Cell Thiadiazole->Bacteria Fungi Fungal Cell Thiadiazole->Fungi Inhibition Inhibition of Growth and Proliferation Bacteria->Inhibition Fungi->Inhibition

Caption: Antimicrobial Spectrum of 1,2,4-Thiadiazole Derivatives.

Quantitative Data Summary: Antimicrobial Activity
Compound IDMicroorganismEC50 (mg/L)Reference
Z4 Xanthomonas oryzae pv. oryzae (Xoo)0.32[10]
Z4 Xanthomonas oryzae pv. oryzicola (Xoc)0.43[10]
Z4 Pseudomonas syringae pv. actinidiae (Psa)11.06[10]
8a Bacillus subtilisMIC > 12.5 µg/mL[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the 1,2,4-thiadiazole derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,2,4-Thiadiazole derivatives have emerged as potential anti-inflammatory agents by targeting key enzymes and mediators of the inflammatory cascade.[12][13][14]

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[12][14] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), another key enzyme in the inflammatory pathway.[15]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 1,2,4-thiadiazole derivatives is influenced by the substituents on the core ring. For instance, in a series of imidazo[2,1-b][4][7][8]thiadiazole derivatives, a compound with a specific substitution pattern showed better anti-inflammatory activity than the standard drug diclofenac.[14]

Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Thiadiazole 1,2,4-Thiadiazole Derivative Thiadiazole->COX Inhibition Thiadiazole->LOX Inhibition

Caption: Anti-inflammatory Mechanism via COX/LOX Inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the 1,2,4-thiadiazole derivatives or a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally.

  • Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[13][14]

Antiviral, Antidiabetic, and Neuroprotective Activities

Beyond the aforementioned activities, 1,2,4-thiadiazole derivatives have shown promise in other therapeutic areas.

  • Antiviral Activity: Certain derivatives have exhibited activity against a range of viruses, including RNA and DNA viruses.[16][17][18][19] The 1,2,4-triazole-thiadiazole scaffold has been explored for its potential against viruses like influenza and HIV.[16][20]

  • Antidiabetic Activity: Some 1,2,4-thiadiazole derivatives have demonstrated α-glucosidase inhibitory activity, suggesting their potential in managing type 2 diabetes.[21][22][23] Studies have shown that these compounds can lead to a reduction in blood glucose levels in animal models.[24]

  • Neuroprotective Activity: Derivatives of 1,2,4-thiadiazole have been investigated for their neuroprotective effects, with some compounds showing the ability to inhibit glutamate-stimulated calcium uptake and protect against neurotoxicity.[25][26][27]

Synthesis of the 1,2,4-Thiadiazole Scaffold

Several synthetic routes have been developed for the construction of the 1,2,4-thiadiazole ring. Common methods include the oxidative cyclization of N-thioacyl amidines, cycloaddition of nitrile sulfides with nitriles, and the oxidation of thioamides or thioureas.[3][28][29][30] The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.

Starting_Materials Amidines, Thioamides, Nitriles, etc. Cyclization Cyclization Reactions (e.g., Oxidative Cyclization, Cycloaddition) Starting_Materials->Cyclization Thiadiazole_Core 1,2,4-Thiadiazole Core Cyclization->Thiadiazole_Core Derivatization Further Derivatization Thiadiazole_Core->Derivatization Bioactive_Molecules Biologically Active 1,2,4-Thiadiazole Derivatives Derivatization->Bioactive_Molecules

Caption: General Synthetic Workflow for 1,2,4-Thiadiazole Derivatives.

Conclusion and Future Perspectives

The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic system in medicinal chemistry. Future research should focus on elucidating the precise mechanisms of action for various biological effects, expanding the structure-activity relationship studies to design more potent and selective compounds, and exploring novel drug delivery systems to enhance their therapeutic efficacy. The continued exploration of 1,2,4-thiadiazole chemistry holds immense promise for the development of next-generation drugs to combat a wide spectrum of human diseases.

References

The Thiadiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of the Thiadiazole Ring

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its four isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each offer a unique electronic and structural landscape for drug design.[1][2] Among these, the 1,3,4-thiadiazole scaffold has garnered the most significant attention due to its remarkable pharmacological versatility and favorable pharmacokinetic properties.[3][4] The mesoionic nature of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, enhancing oral absorption and bioavailability.[5] Furthermore, its bioisosteric relationship with pyrimidine, a fundamental component of nucleic acids, endows thiadiazole derivatives with the ability to interact with a wide array of biological targets.[5] This guide provides a comprehensive overview of the therapeutic potential of thiadiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory applications. We will delve into their synthesis, mechanisms of action, and the experimental protocols used for their evaluation, offering a technical resource for scientists engaged in the pursuit of novel therapeutics.

Core Synthesis of the 1,3,4-Thiadiazole Scaffold

A common and versatile method for the synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core involves the cyclization of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. This straightforward approach allows for the introduction of a wide variety of substituents at the 5-position, facilitating the generation of diverse chemical libraries for biological screening.

General Synthetic Workflow:

synthesis reagent1 Carboxylic Acid (R-COOH) intermediate Acylthiosemicarbazide Intermediate reagent1->intermediate Reaction reagent2 Thiosemicarbazide reagent2->intermediate product 2-Amino-5-R-1,3,4-thiadiazole intermediate->product Cyclization/ Dehydration dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, POCl₃) dehydrating_agent->intermediate

Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][6] Their multifaceted mechanism of action involves the modulation of key signaling pathways, induction of apoptosis, and inhibition of enzymes crucial for cancer cell proliferation and survival.

Mechanism of Action in Cancer Therapy

Thiadiazole compounds exert their anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many thiadiazole derivatives act as potent inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[5][6][7] By blocking these signaling cascades, thiadiazole compounds can halt cell cycle progression and induce apoptosis. Some derivatives have also been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8][9]

  • EGFR and HER-2 Inhibition: Certain thiadiazole derivatives have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are important targets in cancer therapy, particularly in breast cancer.[5][10]

  • Induction of Apoptosis: Thiadiazole compounds can trigger programmed cell death, or apoptosis, in cancer cells.[6][11] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases, the executioner enzymes of apoptosis.[11][12]

  • Tubulin Polymerization Inhibition: Some thiadiazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[6] By disrupting tubulin polymerization, these compounds can arrest cancer cells in mitosis, leading to cell death.[6]

anticancer_mechanism thiadiazole Thiadiazole Derivatives pi3k_akt PI3K/Akt/mTOR Pathway thiadiazole->pi3k_akt cdk CDK Inhibition thiadiazole->cdk egfr_her2 EGFR/HER-2 Inhibition thiadiazole->egfr_her2 apoptosis Induction of Apoptosis (↑Bax/Bcl-2, ↑Caspases) thiadiazole->apoptosis tubulin Tubulin Polymerization Inhibition thiadiazole->tubulin cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest cdk->cell_cycle_arrest egfr_her2->cell_cycle_arrest cell_death Cancer Cell Death apoptosis->cell_death tubulin->cell_cycle_arrest cell_cycle_arrest->cell_death

Caption: Multifaceted anticancer mechanisms of thiadiazole derivatives.

Experimental Evaluation: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents.[13] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into purple formazan crystals.[14]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Thiadiazole Derivative Cancer Cell Line IC₅₀ (µM) Reference
Compound 22dMCF-7 (Breast)1.52[10]
Compound 1h,lSKOV-3 (Ovarian)3.58[10]
Compound 1h,lA549 (Lung)2.79[10]
Compound 32a,dHePG-2 (Liver)3.31 - 9.31[5][10]
Compound 36a-eMCF-7 (Breast)5.51 - 9.48[10]
Compound 4yA549 (Lung)0.034 (mmol L⁻¹)[15]
Compound 4yMCF-7 (Breast)0.084 (mmol L⁻¹)[15]

Table 1: Anticancer Activity of Selected Thiadiazole Derivatives

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][4][16]

Mechanism of Antimicrobial Action

The precise mechanisms by which thiadiazole compounds exert their antimicrobial effects are still under investigation, but several modes of action have been proposed:

  • Enzyme Inhibition: Thiadiazoles may inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some thiadiazole compounds have been shown to inhibit biofilm formation, making the bacteria more susceptible to conventional antimicrobial agents.

Experimental Evaluation: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[17][18]

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the thiadiazole compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth medium. The final concentration of the inoculum in each well should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.[17]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[17]

Thiadiazole Derivative Microorganism MIC (µg/mL) Reference
Schiff bases 4, 5, 6Various bacterial strains4–16
Compound 7a, 7bGram-positive bacteria4–8
Lauric acid derivative 19aKlebsiella pneumoniae12.5
Myristic acid derivative 19bKlebsiella pneumoniae25

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

Anti-inflammatory Applications: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Thiadiazole derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[16]

Mechanism of Anti-inflammatory Action

A primary mechanism by which thiadiazole compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[19][20] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some thiadiazole derivatives have shown selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which may lead to a better safety profile with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[19][20]

anti_inflammatory_mechanism arachidonic_acid Arachidonic Acid cox_enzymes COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation thiadiazole Thiadiazole Derivatives thiadiazole->cox_enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by thiadiazole derivatives.

Experimental Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[21][22]

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups and administer the thiadiazole compound orally or intraperitoneally. Include a vehicle control group and a positive control group treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Baseline Measurement: Before inducing inflammation, measure the initial volume of the hind paw of each animal using a plethysmometer.[21]

  • Induction of Edema: One hour after drug administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the subplantar region of the right hind paw to induce localized inflammation and edema.[21]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Thiadiazole Derivative Dose Inhibition of Edema (%) Reference
Compound 21-24.49% of oedema[20]
Compound 17-24.70% of oedema[20]
Compound 26-25.40% of oedema[20]
Compound 3-62.0[23]
Compound 4-66.7[23]

Table 3: Anti-inflammatory Activity of Selected Thiadiazole Derivatives

Clinical Perspectives and Future Directions

The extensive preclinical data on the therapeutic potential of thiadiazole compounds has led to the advancement of several derivatives into clinical trials, particularly in the field of oncology.[1][24] These clinical investigations are crucial for validating the efficacy and safety of thiadiazole-based drugs in humans.

The versatility of the thiadiazole scaffold continues to inspire the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the therapeutic properties of thiadiazole compounds by systematically modifying their chemical structure.

  • Target Identification and Validation: To elucidate the precise molecular targets of thiadiazole derivatives and validate their role in disease pathogenesis.

  • Combination Therapies: To explore the synergistic effects of thiadiazole compounds with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

  • Drug Delivery Systems: To develop novel drug delivery strategies to improve the targeted delivery and bioavailability of thiadiazole-based therapeutics.

References

Methodological & Application

Synthesis of Ethyl 1,2,4-thiadiazole-5-carboxylate from ethyl cyanoformate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ethyl 1,2,4-Thiadiazole-5-carboxylate via 1,3-Dipolar Cycloaddition

This document provides a comprehensive protocol and scientific rationale for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology focuses on the [3+2] cycloaddition reaction between a nitrile sulfide intermediate, generated in situ, and ethyl cyanoformate. This guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood pathway to this important scaffold.

Scientific Introduction and Strategic Overview

The 1,2,4-thiadiazole ring is a prominent heterocyclic motif found in numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including applications as kinase inhibitors in cancer therapy.[1] this compound serves as a particularly useful intermediate, with the ester functionality providing a versatile handle for further synthetic modifications.

The synthetic strategy detailed herein leverages the principles of 1,3-dipolar cycloaddition chemistry. A 1,3,4-oxathiazol-2-one, prepared from a primary amide, serves as a stable precursor to a highly reactive nitrile sulfide intermediate. Upon thermal induction, this precursor extrudes carbon dioxide to generate the nitrile sulfide, which is immediately trapped by a dipolarophile—in this case, the nitrile moiety of ethyl cyanoformate.[1][2] Ethyl cyanoformate is an excellent choice for this reaction, not only for its role as a C1 building block but also for its ability to participate in cycloaddition reactions.[3][4][5]

This approach is advantageous as it avoids the direct handling of unstable nitrile sulfides and provides a controlled route to the desired 3,5-disubstituted 1,2,4-thiadiazole.

Reaction Mechanism: The Nitrile Sulfide Pathway

The core of this synthesis is a two-step sequence beginning with the formation of a nitrile sulfide precursor, followed by its thermolysis and subsequent cycloaddition.

  • Precursor Formation: A primary amide (starting material) is condensed with (chlorothio)formyl chloride to yield a 5-substituted-1,3,4-oxathiazol-2-one. This heterocyclic intermediate is relatively stable and can often be isolated.

  • Nitrile Sulfide Generation & Cycloaddition: The 1,3,4-oxathiazol-2-one is heated in a high-boiling inert solvent. This induces a retro-cycloaddition (cycloreversion) to release carbon dioxide and form the transient, high-energy nitrile sulfide (R-C≡N⁺-S⁻). This 1,3-dipole is immediately intercepted by the cyano group of ethyl cyanoformate, which acts as the dipolarophile. The concerted [3+2] cycloaddition reaction forms the five-membered 1,2,4-thiadiazole ring system to yield the final product.[1][2]

G cluster_step2 Step 2: Cycloaddition R_CONH2 R-CONH₂ (Amide) Oxathiazolone 1,3,4-Oxathiazol-2-one (Precursor) R_CONH2->Oxathiazolone + (chlorothio)formyl chloride ClCOSCl (ClCOSCl) ECF EtO₂C-C≡N (Ethyl Cyanoformate) NitrileSulfide [ R-C≡N⁺-S⁻ ] (Nitrile Sulfide Intermediate) Oxathiazolone->NitrileSulfide Product This compound NitrileSulfide->Product + Ethyl Cyanoformate CO2 CO₂ G start Start: Primary Amide in Toluene add_reagent Add (chlorothio)formyl chloride (1.1 eq) dropwise at 0°C start->add_reagent heat Heat reaction mixture to 100°C for 3h add_reagent->heat monitor Monitor reaction by TLC heat->monitor workup Cool, concentrate under reduced pressure monitor->workup purify Purify via Column Chromatography workup->purify product Isolated Precursor: 1,3,4-Oxathiazol-2-one purify->product

References

Application Notes & Protocols: Strategic Cyclization Reactions for the Synthesis of the 1,2,4-Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique physicochemical properties and diverse biological activities.[1][2] This five-membered heterocyclic framework is a key component in a range of therapeutic agents, including antibiotics like Cefozopran, and compounds with potential applications in treating Alzheimer's disease.[1][3] This guide provides researchers, chemists, and drug development professionals with a detailed overview of robust and contemporary protocols for the synthesis of 1,2,4-thiadiazole rings. We delve into the mechanistic underpinnings of key cyclization strategies, offering field-proven, step-by-step protocols and explaining the causal logic behind experimental choices to ensure reproducibility and methodological success.

The Strategic Importance of the 1,2,4-Thiadiazole Core

The unique arrangement of two nitrogen atoms and one sulfur atom within the 1,2,4-thiadiazole ring imparts a distinct electronic and structural profile.[2] This arrangement facilitates a variety of non-covalent interactions with biological targets, making it a "privileged structure" in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4] The synthesis of this ring system, therefore, remains a topic of significant interest, with ongoing efforts to develop more efficient, sustainable, and versatile methodologies.[2]

Primary Synthetic Pathways to the 1,2,4-Thiadiazole Nucleus

The construction of the 1,2,4-thiadiazole ring is primarily achieved through intramolecular N–S bond formation. The choice of strategy depends on the desired substitution pattern—symmetrical or unsymmetrical—and the availability of starting materials. Below, we outline the most prevalent and effective cyclization protocols.

G cluster_0 Key Synthetic Strategies cluster_1 Cyclization Protocols cluster_2 Product Starting Materials Starting Materials Thioamides Thioamides Amidines + Thioacylating Agents Amidines + Thioacylating Agents Imidoyl Thioureas Imidoyl Thioureas Oxidative Dimerization Oxidative Dimerization Thioamides->Oxidative Dimerization Symmetrical Base-Mediated Dehydrogenative Coupling Base-Mediated Dehydrogenative Coupling Amidines + Thioacylating Agents->Base-Mediated Dehydrogenative Coupling Unsymmetrical Intramolecular Oxidative Cyclization Intramolecular Oxidative Cyclization Imidoyl Thioureas->Intramolecular Oxidative Cyclization Unsymmetrical 1,2,4-Thiadiazole Ring 1,2,4-Thiadiazole Ring Oxidative Dimerization->1,2,4-Thiadiazole Ring Base-Mediated Dehydrogenative Coupling->1,2,4-Thiadiazole Ring Intramolecular Oxidative Cyclization->1,2,4-Thiadiazole Ring G cluster_mech Mechanism: Oxidative Dimerization of Thioamides Thioamide1 Thioamide (R-CSNH₂) ActivatedS Activated Intermediate (e.g., S-Iodo or S-Oxo) Thioamide1->ActivatedS [Oxidant] e.g., I₂ Iminobenzathiamide Iminobenzathiamide Intermediate Thioamide2 Thioamide (R-CSNH₂) Thioamide2->Iminobenzathiamide Nucleophilic Attack Thiadiazole 3,5-Disubstituted 1,2,4-Thiadiazole Iminobenzathiamide->Thiadiazole Intramolecular N-S Cyclization (Oxidative)

References

Application Note & Protocols for the Evaluation of Ethyl 1,2,4-thiadiazole-5-carboxylate as a Potential c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology. Its dysregulation is a key driver in the progression of numerous cancers, promoting tumor growth, invasion, and metastasis.[1][2] This guide provides a comprehensive framework for the initial evaluation of Ethyl 1,2,4-thiadiazole-5-carboxylate, a heterocyclic compound belonging to a class known for its potential in kinase inhibition, as a novel inhibitor of c-Met.[3][4] We present the scientific rationale for this investigation, a detailed map of the c-Met signaling pathway, and robust, field-proven protocols for both biochemical and cell-based characterization. This document is designed to equip researchers with the necessary tools to determine the compound's direct enzymatic inhibition and its efficacy in a cellular context, thereby establishing a foundation for further drug development efforts.

Scientific Rationale and Background

The c-Met Receptor: A Critical Oncogenic Driver

The MET proto-oncogene encodes the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR).[2] Under normal physiological conditions, the binding of its sole ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues (Y1234, Y1235) within the intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling events crucial for embryonic development, tissue regeneration, and wound healing.[1][6]

However, in a multitude of solid tumors—including non-small cell lung cancer, gastric cancer, and breast cancer—aberrant c-Met signaling becomes a potent oncogenic force.[2][5] This dysregulation can occur through various mechanisms such as gene amplification, activating mutations, or protein overexpression, leading to ligand-independent signaling.[2] The resulting sustained kinase activity drives cellular proliferation, survival (anti-apoptosis), motility, and invasion, which are hallmarks of aggressive metastatic cancer.[5][7] This makes the catalytic activity of c-Met a prime target for therapeutic intervention.

The c-Met Signaling Network

Upon activation, the phosphorylated tyrosine residues in c-Met's C-terminal tail create a multifunctional docking site for various intracellular adapter proteins.[5] This leads to the activation of several major signaling pathways:

  • The RAS/MAPK Pathway: Primarily drives cell proliferation.

  • The PI3K/AKT Pathway: A critical regulator of cell survival and anti-apoptosis.

  • The STAT Pathway: Involved in cell growth and inflammation.

  • The SRC/FAK Pathway: Promotes cell motility and migration.[1]

A selective inhibitor that blocks the ATP-binding site of the c-Met kinase domain can effectively shut down these oncogenic outputs.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream cMet c-Met Receptor p_cMet p-c-Met (Active) cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2/SOS p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 Invasion Invasion Metastasis Inhibitor Ethyl 1,2,4- thiadiazole-5-carboxylate Inhibitor->p_cMet Inhibits HGF HGF (Ligand) HGF->cMet Binds PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Survival Survival Anti-Apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3->Invasion

Caption: The c-Met signaling pathway and the point of kinase inhibition.
Thiadiazoles: A Promising Scaffold for Kinase Inhibitors

The 1,2,4-thiadiazole core is a five-membered heterocyclic ring that is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an excellent starting point for designing potent and selective enzyme inhibitors.[3] Recent studies have successfully utilized thiazole and thiadiazole carboxamide structures to develop novel c-Met inhibitors, demonstrating that this chemical class can effectively interact with the kinase's active site.[4][8]

Therefore, evaluating a foundational fragment like this compound is a logical first step. This allows for the establishment of a baseline potency and provides a molecular scaffold that can be elaborated upon through structure-activity relationship (SAR) studies to enhance efficacy and selectivity.

Part 1: Biochemical Characterization Protocol

Principle: In Vitro c-Met Kinase Assay (Luminescent)

This biochemical assay directly measures the enzymatic activity of purified, recombinant c-Met kinase. Its purpose is to quantify the ability of this compound to inhibit c-Met in a clean, cell-free system. We will utilize a luminescence-based assay that measures the amount of ATP consumed during the kinase's phosphotransferase reaction. The amount of remaining ATP is inversely proportional to kinase activity.

Expertise & Experience: Starting with a biochemical assay is a critical first step. It validates direct target engagement and provides a quantitative measure of potency (IC50) without confounding factors like cell membrane permeability or off-target cellular effects. This provides a pure measure of the compound-target interaction.

Materials & Reagents
  • Recombinant Human c-Met Kinase (active, e.g., BPS Bioscience, Cat. #40255)[9]

  • Kinase Substrate: Poly(Glu, Tyr) 4:1

  • Kinase Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • DTT (Dithiothreitol): 50 µM

  • ATP: 10 µM (or concentration at Km for ATP)

  • This compound (Test Compound)

  • Positive Control Inhibitor: Crizotinib or Cabozantinib

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the control inhibitor in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of the test compound and control inhibitor in DMSO. This will be your 100x stock plate.

    • For the assay, further dilute these stocks in Kinase Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay must not exceed 1%.[9]

  • Assay Plate Setup (Final Volume: 20 µL):

    • Add 5 µL of the 4x diluted compounds to the appropriate wells of the 384-well plate.

    • For the "0% Inhibition" (High Activity) control, add 5 µL of Kinase Assay Buffer containing the same final percentage of DMSO.

    • For the "100% Inhibition" (No Activity) control, add 5 µL of a high concentration of the positive control inhibitor (e.g., 10 µM Crizotinib).

  • Enzyme & Substrate Addition:

    • Prepare a 2x master mix containing the c-Met enzyme and Poly(Glu, Tyr) substrate in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but a starting point of 1-5 ng/well is common.

    • Add 10 µL of this master mix to all wells.

  • Reaction Initiation & Incubation:

    • Prepare a 4x ATP solution in Kinase Assay Buffer.

    • Add 5 µL of the 4x ATP solution to all wells to initiate the kinase reaction.

    • Cover the plate and incubate at 30°C for 60 minutes.

  • Detection:

    • Following the 60-minute kinase reaction, proceed with the ADP-Glo™ detection protocol according to the manufacturer's instructions. This typically involves:

      • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high and low activity controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Hypothetical Data Presentation
CompoundTargetAssay TypeIC50 (nM)
This compoundc-MetBiochemicalTo be determined
Crizotinib (Control)c-MetBiochemical~10-20

Part 2: Cellular Characterization Protocol

Principle: Inhibition of c-Met Phosphorylation via Western Blot

This cell-based assay determines if this compound can cross the cell membrane and inhibit c-Met kinase activity within a living cell. Inhibition is measured by a decrease in the phosphorylation of c-Met at its activating tyrosine residues (Tyr1234/1235) in response to HGF stimulation.

Trustworthiness: This protocol is designed to be self-validating. By probing for total c-Met, we ensure that a decrease in the phosphorylated signal is due to kinase inhibition, not protein degradation. The inclusion of a loading control (e.g., β-actin) confirms equal protein loading across all lanes, ensuring the reliability of the quantitative comparison.[10]

Cell_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed Cells (e.g., MKN-45) in plates B 2. Culture to 70-80% confluency A->B C 3. Serum Starve (12-24 hours) B->C D 4. Pre-treat with Inhibitor (Varying concentrations for 2-4 hours) C->D E 5. Stimulate with HGF (e.g., 50 ng/mL for 15 min) D->E F 6. Lyse Cells & Quantify Protein E->F G 7. SDS-PAGE & Western Blot F->G H 8. Probe with Antibodies (p-Met, Total Met, β-actin) G->H I 9. Image & Analyze Data H->I

Caption: Experimental workflow for the cell-based c-Met phosphorylation assay.
Materials & Reagents

  • Cell Line: A cancer cell line with high c-Met expression, such as MKN-45 (gastric, MET amplified) or EBC-1 (lung, MET amplified).[4][11]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: PBS, Trypsin-EDTA, Recombinant Human HGF.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies:

    • Primary: Rabbit anti-phospho-c-Met (Tyr1234/1235), Rabbit anti-total-c-Met, Mouse anti-β-actin.

    • Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Western Blotting: SDS-PAGE gels, PVDF membranes, transfer buffer, blocking buffer (5% BSA in TBST), ECL substrate.

Step-by-Step Protocol
  • Cell Culture:

    • Seed MKN-45 cells in 6-well plates and grow to 70-80% confluency.

    • Aspirate the growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours to reduce basal receptor phosphorylation.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (e.g., Crizotinib) in serum-free medium. A suggested range is 10 nM to 10 µM. Include a DMSO-only vehicle control.

    • Aspirate the starvation medium and add the medium containing the inhibitor or vehicle. Pre-incubate the cells for 2-4 hours at 37°C.[12]

  • HGF Stimulation:

    • After pre-incubation, add recombinant HGF directly to the medium to a final concentration of 50 ng/mL to all wells except for an unstimulated control.

    • Incubate for an additional 15 minutes at 37°C to induce c-Met phosphorylation.[10]

  • Cell Lysis and Protein Quantification:

    • Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and separate the proteins via electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against phospho-c-Met (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Re-probing for Controls:

    • To normalize for protein loading, strip the membrane and re-probe with the antibody for total c-Met, following the same procedure.

    • Strip and re-probe a final time with the antibody for β-actin.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust, validated workflow for the initial characterization of this compound as a potential c-Met kinase inhibitor. Successful inhibition in the biochemical assay followed by a dose-dependent reduction in cellular c-Met phosphorylation would provide strong evidence of on-target activity and serve as a crucial foundation for further investigation.

Subsequent steps should include:

  • Downstream Signaling Analysis: Assessing the inhibition of downstream effectors like p-AKT and p-ERK to confirm pathway blockade.

  • Cell Viability Assays: Performing MTT or CellTiter-Glo assays to determine if inhibition of c-Met phosphorylation translates to anti-proliferative effects in cancer cell lines.[12]

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of other kinases to determine its selectivity profile, a critical factor for minimizing off-target toxicity.

This structured approach ensures that the compound's potential is evaluated thoroughly, generating the high-quality data necessary to make informed decisions in a drug discovery pipeline.

References

Application Notes and Protocols: Thiadiazole Derivatives in Cancer Treatment Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Emergence of Thiadiazoles in Oncology

Cancer remains a formidable global health challenge, necessitating the urgent development of novel and more effective therapeutic agents.[1] Among the vast landscape of heterocyclic compounds explored in medicinal chemistry, the 1,3,4-thiadiazole scaffold has emerged as a particularly versatile and promising pharmacophore for designing new anticancer drugs.[1][2]

Thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.[3] The 1,3,4-thiadiazole isomer, in particular, is of significant interest. Its structure is considered a bioisostere of pyrimidine, a core component of nucleic bases, which provides an inherent ability to interfere with DNA replication processes.[4][5] Furthermore, the unique mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with biological targets, often with high affinity and selectivity.[1][3] These properties contribute to a broad spectrum of biological activities, including the ability to inhibit cancer cell proliferation, arrest the cell cycle, and induce programmed cell death (apoptosis).[2]

This guide provides a detailed overview of the primary mechanisms of action of thiadiazole derivatives, protocols for their in vitro evaluation, and insights into data interpretation for researchers in oncology and drug development.

Core Mechanisms of Action in Cancer Therapy

Thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in combating the complexity and adaptive resistance of cancer.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[6][7] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] Thiadiazole derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.

  • Causality: By blocking the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR), c-Met, and Bcr-Abl, thiadiazole derivatives can halt the downstream signaling cascades that drive tumor progression.[8][9][10] For instance, inhibiting the EGFR pathway can block signals that lead to cell proliferation and survival in lung, breast, and colon cancers.[4][11] Several thiadiazole-based compounds have shown potent EGFR inhibitory activity, often with IC₅₀ values in the nanomolar range.[4][9]

  • Signaling Pathway Visualization: The following diagram illustrates a simplified EGFR signaling pathway and the point of intervention by thiadiazole-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds Thiadiazole Thiadiazole Derivative Thiadiazole->EGFR Inhibits (ATP binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates

Caption: EGFR signaling pathway inhibited by a thiadiazole derivative.

Induction of Apoptosis

Apoptosis is a natural, programmed process of cell death that is essential for eliminating damaged or unwanted cells.[2] Cancer cells often evade apoptosis to achieve uncontrolled growth. A key strategy in cancer therapy is to reactivate this death pathway.[12]

  • Causality: Many thiadiazole derivatives have been shown to induce apoptosis, primarily through the intrinsic (mitochondrial) pathway.[13][14] They achieve this by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3, culminating in cell death.[4][12]

  • Apoptosis Pathway Visualization: The diagram below outlines the intrinsic apoptotic cascade initiated by thiadiazole derivatives.

Apoptosis_Pathway Thiadiazole Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiadiazole derivatives.

Cell Cycle Arrest

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells are characterized by uncontrolled progression through the cell cycle. Inducing cell cycle arrest prevents cancer cells from dividing and can lead to cell death.

  • Causality: Certain thiadiazole derivatives have been found to halt the cell cycle at specific checkpoints, most commonly the G2/M phase.[4][15] This arrest prevents the cell from entering mitosis, thereby inhibiting proliferation. This action is often linked to the compound's ability to interfere with microtubule dynamics or inhibit key cell cycle regulatory proteins.

Protocols for In Vitro Evaluation of Thiadiazole Derivatives

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of newly synthesized compounds.[16] The following protocols are foundational for assessing the efficacy of thiadiazole derivatives against cancer cell lines.

Experimental Workflow Overview

Experimental_Workflow Start Synthesized Thiadiazole Derivative Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549) Start->Cell_Culture MTT_Assay Protocol 1: MTT Assay (Cell Viability) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Protocol 2: Annexin V/PI (Apoptosis) IC50->Apoptosis_Assay Western_Blot Protocol 3: Western Blot (Protein Expression) IC50->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Standard workflow for the in vitro testing of thiadiazole derivatives.

Protocol 1: Cell Viability Assessment by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Appropriate culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin[12]

  • Thiadiazole derivative stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[12] Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

    • Rationale: Overnight incubation ensures cells recover from trypsinization and are in an exponential growth phase before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Rationale: A dose-response curve is necessary to determine the concentration at which the drug inhibits cell growth by 50% (IC₅₀).

  • Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C with 5% CO₂.[19]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12][20] Incubate for 4 hours at 37°C.[17][20]

    • Rationale: This incubation period allows for sufficient conversion of MTT to formazan crystals by metabolically active cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][19] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cells treated with the thiadiazole derivative (at its IC₅₀ concentration) for 24-48 hours.[12]

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells in a 6-well plate with the thiadiazole derivative at its predetermined IC₅₀ concentration for 24-48 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

    • Rationale: It is crucial to collect floating cells as they are often apoptotic.

  • Cell Washing: Wash the cells twice with cold PBS and centrifuge to pellet.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

    • Rationale: Incubation in the dark prevents photobleaching of the fluorochromes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Analysis of Protein Expression by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., Bcl-2, Bax, Caspase-3). This allows for the qualitative or semi-quantitative assessment of protein levels, confirming the molecular changes underlying the observed biological effects.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Sample Preparation: Lyse treated and untreated cells in ice-cold lysis buffer.[21][22] Centrifuge to pellet cell debris and collect the supernatant containing the proteins. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[21]

    • Rationale: SDS-PAGE separates proteins based on their molecular weight.

  • Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Rationale: β-actin or GAPDH is used as a loading control to ensure equal amounts of protein were loaded in each lane.

Data Presentation: Summarizing Anticancer Activity

Quantitative data, such as IC₅₀ values, should be presented in a clear, tabular format to allow for easy comparison of the potency and selectivity of different compounds across various cell lines.

Table 1: Representative In Vitro Anticancer Activity (IC₅₀ in µM) of Novel Thiadiazole Derivatives

CompoundMCF-7 (Breast)[4][15]A549 (Lung)[4]HCT-116 (Colon)[4]PC-3 (Prostate)[4]WI-38 (Normal Fibroblast)[4]Selectivity Index (WI-38/MCF-7)
Derivative 22d 1.52[4]-10.3[4]->50>32.9
Derivative 1h 3.262.79[4]----
Derivative 36e 5.51[4]-12.3520.21>50[15]>9.1
Derivative 43 1.78[5]4.04[5]----
Doxorubicin ~0.04[3]~0.05~0.07~0.1~0.07[3]~1.75

Note: Data are illustrative examples compiled from literature to demonstrate presentation format. Actual values may vary.

Conclusion and Future Perspectives

Thiadiazole derivatives represent a highly valuable scaffold in the development of novel anticancer agents.[4] Their ability to target multiple oncogenic pathways, including kinase signaling and apoptosis, provides a robust strategy for treating various cancers.[2] Preclinical studies have demonstrated significant promise, particularly for breast, lung, and colon cancers.[2][5][15]

Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. Investigating their efficacy in overcoming multidrug resistance and exploring their potential in combination therapies are also critical next steps.[2] As more compounds advance through preclinical and into clinical trials, the full therapeutic potential of thiadiazole derivatives in oncology will become clearer, offering new hope in the fight against cancer.[3][15]

References

Application Note: Structural Characterization of Ethyl 1,2,4-Thiadiazole-5-carboxylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the structural analysis of Ethyl 1,2,4-thiadiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). The causality behind experimental choices is explained, and expected spectral data, including ¹H and ¹³C NMR chemical shifts and mass fragmentation patterns, are detailed. This guide serves as a robust resource for researchers, scientists, and drug development professionals requiring unambiguous structural confirmation of this and related compounds.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical development and medicinal chemistry. The 1,2,4-thiadiazole scaffold is a privileged structure found in a range of biologically active molecules. Accurate and unequivocal structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of nuclei, while MS determines the molecular weight and offers structural clues through fragmentation analysis. This application note details the integrated use of these techniques for the definitive characterization of this compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the ethyl ester and the heterocyclic ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a high-quality NMR sample for analysis.

Rationale: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent signal. The concentration must be sufficient for obtaining a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus, without causing line broadening.[1][2][3][4][5]

Protocol Steps:

  • Sample Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[2][3]

  • Solvent Addition: Transfer the sample to a clean, dry vial. Using a glass pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[5] If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Transfer the clear solution into a clean, 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and proton-decoupled ¹³C spectra using standard instrument parameters. For ¹³C, a sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio.

Data Interpretation and Expected Spectral Features

The chemical structure of this compound dictates a unique set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃): The proton spectrum is expected to be relatively simple, showing signals for the single proton on the thiadiazole ring and the ethyl group.

  • Thiadiazole Proton (H-3): This proton is attached to a carbon (C-3) situated between two electronegative nitrogen atoms. This environment results in significant deshielding, placing its signal far downfield. It is expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Ethyl Protons (-OCH₂CH₃):

    • The methylene protons (-CH₂-) are directly attached to the ester oxygen, which is an electron-withdrawing group. This causes a downfield shift. These two protons will be split by the adjacent three methyl protons, resulting in a quartet .

    • The methyl protons (-CH₃) are further from the electronegative oxygen and will therefore appear more upfield. These three protons are split by the two adjacent methylene protons, resulting in a triplet .

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃): The proton-decoupled ¹³C spectrum will show five distinct signals, one for each unique carbon atom in the molecule.

  • Ring Carbons (C-3 and C-5): These carbons are part of the heterocyclic aromatic system and are bonded to electronegative heteroatoms (N, S), causing them to be significantly deshielded and appear far downfield. Based on data for similar 1,2,4-thiadiazole systems, these carbons are expected in the 150-180 ppm range.[6][7]

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is highly deshielded and typically appears in the 160-170 ppm region.[8]

  • Ethyl Carbons (-OCH₂CH₃):

    • The methylene carbon (-CH₂-) is bonded to the electronegative oxygen, shifting it downfield to the 60-65 ppm region.

    • The terminal methyl carbon (-CH₃) is a typical aliphatic carbon and will appear at the most upfield position, around 14 ppm.

Summary of Expected NMR Data
¹H NMR Data (CDCl₃) Assignment Expected δ (ppm) Multiplicity Integration
Proton 1H-3 (Thiadiazole)~8.8 - 9.2Singlet (s)1H
Proton 2-OCH₂ CH₃~4.4 - 4.6Quartet (q)2H
Proton 3-OCH₂CH₃ ~1.3 - 1.5Triplet (t)3H
¹³C NMR Data (CDCl₃) Assignment Expected δ (ppm)
Carbon 1-C =O (Ester)~160 - 165
Carbon 2 & 3C-3 / C-5 (Thiadiazole)~155 - 180
Carbon 4-OCH₂ CH₃~62 - 65
Carbon 5-OCH₂CH₃ ~14 - 15

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that provides reproducible fragmentation patterns, often referred to as a molecule's "fingerprint."[9][10][11]

Experimental Protocol: EI-MS Acquisition

Rationale: EI-MS requires the sample to be volatile enough to enter the gas phase before ionization.[12] this compound is a small organic molecule amenable to this technique. A standard electron energy of 70 eV is used because it provides efficient and highly reproducible fragmentation, allowing for comparison with spectral libraries.[9][10]

Protocol Steps:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or, more commonly, through a Gas Chromatography (GC) inlet, which ensures only the pure compound enters the ion source at a given retention time.

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M+•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

  • Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.

Data Interpretation and Fragmentation Analysis

The mass spectrum provides the molecular weight and structural information based on the observed fragments. The molecular formula is C₅H₆N₂O₂S, with a monoisotopic mass of 158.01 Da.

  • Molecular Ion Peak (M+•): The highest m/z value in the spectrum should correspond to the intact molecular ion at m/z 158 . The presence of this peak confirms the molecular weight of the compound.

  • Proposed Fragmentation Pathway: The fragmentation of this compound is expected to proceed through several key pathways involving the ester group and the thiadiazole ring. The most common cleavages in esters occur at the bonds adjacent to the carbonyl group.[13][14]

    • α-Cleavage (Loss of Ethoxy Radical): The most favorable initial fragmentation is often the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion.

      • M+• (m/z 158) → [M - 45]+ → m/z 113

    • Loss of Ethene: Cleavage of the C-O bond with a hydrogen transfer (a form of McLafferty rearrangement, although not a classic one) can lead to the loss of a neutral ethene molecule.

      • M+• (m/z 158) → [M - 28]+• → m/z 130

    • Ring Fragmentation: The acylium ion at m/z 113 can further fragment by losing carbon monoxide (CO).

      • m/z 113 → [113 - 28]+ → m/z 85 (This corresponds to the 1,2,4-thiadiazole cation).

    • The thiadiazole ring itself can undergo complex fragmentation, potentially losing species like HCN or S. For example, the ion at m/z 85 may lose HCN.

      • m/z 85 → [85 - 27]+ → m/z 58

Visualization of Proposed Fragmentation

G M [C₅H₆N₂O₂S]⁺• m/z = 158 (Molecular Ion) F113 [C₃HNSO]⁺ m/z = 113 M->F113 - •OCH₂CH₃ F130 [C₃H₂N₂O₂S]⁺• m/z = 130 M->F130 - C₂H₄ F85 [C₂HNS]⁺ m/z = 85 F113->F85 - CO F58 [CH₂S]⁺• m/z = 58 F85->F58 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

Summary of Expected Mass Spectrometry Data
m/z Proposed Fragment Identity Neutral Loss
158[M]+• (Molecular Ion)-
130[M - C₂H₄]+•Ethene
113[M - •OCH₂CH₃]+Ethoxy radical
85[C₂HNS]+CO from m/z 113
58[CH₂S]+•HCN from m/z 85

Section 3: Integrated Workflow for Structural Confirmation

A logical workflow ensures that data from both techniques are used synergistically to provide an unambiguous structural assignment.

G cluster_0 NMR Analysis cluster_1 MS Analysis NMR_Prep Sample Preparation (10-50 mg in CDCl₃) NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Interp Spectral Interpretation (δ, Multiplicity, Integration) NMR_Acq->NMR_Interp Conclusion Final Structural Confirmation NMR_Interp->Conclusion MS_Prep Sample Preparation (~1 mg in Volatile Solvent) MS_Acq GC-EI-MS Acquisition (70 eV) MS_Prep->MS_Acq MS_Interp Fragmentation Analysis (M⁺•, Key Fragments) MS_Acq->MS_Interp MS_Interp->Conclusion Sample Purified Compound Sample->NMR_Prep Sample->MS_Prep

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural confirmation of this compound is reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H NMR confirms the presence of the thiadiazole ring proton and the ethyl ester group, while ¹³C NMR validates the complete carbon skeleton. Electron ionization mass spectrometry corroborates the molecular weight via the molecular ion peak and provides a characteristic fragmentation pattern, including key fragments at m/z 113 and 85, which are diagnostic for the loss of the ethoxy group and subsequent decarbonylation. Together, these protocols and the resulting data provide a definitive analytical signature for this important heterocyclic compound, ensuring its identity and purity for applications in research and drug development.

References

Unveiling the Molecular Architecture: A Guide to X-ray Crystallography of Novel Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Thiadiazoles, a class of five-membered heterocyclic compounds, are cornerstones in modern medicinal chemistry and drug discovery.[1][2] Their diverse pharmacological activities, ranging from anticancer to antimicrobial, stem directly from their unique three-dimensional structures.[2][3][4] X-ray crystallography stands as the definitive method for elucidating these structures, providing invaluable insights into structure-activity relationships (SAR) and guiding rational drug design. This comprehensive guide provides detailed application notes and robust protocols for the single-crystal X-ray diffraction analysis of novel thiadiazole derivatives, from crystal growth to final structure validation.

The Significance of Thiadiazole Scaffolds in Drug Discovery

Thiadiazole rings are considered privileged structures in medicinal chemistry due to their metabolic stability and ability to engage in various non-covalent interactions.[2] The sulfur atom enhances lipophilicity, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.[2] The 1,3,4-thiadiazole isomer, in particular, is a versatile pharmacophore, with its derivatives showing promise as potent anticancer agents by interfering with DNA replication processes.[3] Elucidating the precise arrangement of substituents on the thiadiazole core is paramount for understanding their biological function and for the development of next-generation therapeutics.

The Crystallographic Workflow: A Conceptual Overview

The journey from a newly synthesized thiadiazole compound to a fully refined crystal structure is a multi-step process. Each stage presents unique challenges and requires careful consideration of experimental parameters. The following diagram illustrates the typical workflow.

Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Novel Thiadiazole Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Condition Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Growth Single Crystal Growth Optimization->Growth Mounting Crystal Mounting & Screening Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods, Patterson) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final Structural Model & Deposition (e.g., CSD) Validation->Final_Structure

Caption: The overall workflow for the X-ray crystallography of novel thiadiazole compounds.

Application Note: Overcoming Crystallization Challenges with Thiadiazoles

A common hurdle in the crystallography of novel organic compounds is obtaining diffraction-quality single crystals. Thiadiazole derivatives can be particularly challenging due to factors like poor solubility or the presence of flexible side chains that hinder ordered packing in a crystal lattice.

Insight: The inherent planarity of the thiadiazole ring is advantageous for crystallization; however, appended bulky or flexible substituents can disrupt efficient crystal packing.[5] Understanding the interplay between the rigid core and flexible appendages is key.

Troubleshooting Strategies:

  • Solvent Selection: A systematic screening of solvents with varying polarities is crucial. Co-solvent systems (e.g., ethanol/water, dichloromethane/hexane) can fine-tune solubility and promote slow crystal growth.

  • Cocrystallization: For poorly soluble thiadiazoles, cocrystallization with a suitable coformer can significantly improve the likelihood of obtaining high-quality crystals.[6] This approach introduces new intermolecular interactions, such as hydrogen bonds, that can drive the formation of a well-ordered crystal lattice.[6]

  • Control of Evaporation Rate: Slow evaporation is generally preferred. Techniques like vapor diffusion (hanging or sitting drop) provide excellent control over the rate of solvent removal.

Protocol: Single Crystal Growth of a Novel Thiadiazole Derivative

This protocol outlines a general approach for the crystallization of a novel thiadiazole compound.

Materials:

  • Purified thiadiazole derivative (5-10 mg)

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small glass vials (1-2 mL)

  • Micro-syringes

  • A vibration-free environment

Methodology:

  • Solubility Testing: Begin by assessing the solubility of your compound in a range of solvents. Aim for a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: In a clean vial, dissolve the thiadiazole derivative in the chosen solvent (or solvent mixture) with gentle warming to achieve a clear, saturated solution.

  • Slow Evaporation:

    • Method A (Uncovered Vial): Leave the vial loosely covered (e.g., with perforated parafilm) in a quiet, temperature-stable location.

    • Method B (Vapor Diffusion): Place a small drop of the saturated solution on a siliconized cover slip. Invert the cover slip over a well containing a reservoir of a precipitant (a solvent in which the compound is insoluble).

  • Monitoring: Observe the vials daily under a microscope for the formation of single crystals. This process can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately proceed to mounting for X-ray diffraction analysis.

Data Collection and Processing

The quality of the final crystal structure is highly dependent on the quality of the diffraction data. Modern single-crystal X-ray diffractometers, equipped with microfocus sources and sensitive detectors, are well-suited for analyzing the small crystals often obtained from novel compounds.[7]

Typical Data Collection Parameters:

ParameterTypical Value/SettingRationale
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is generally suitable for most organic compounds. Cu may be necessary for very small crystals but can lead to higher absorption.
Temperature100-120 KCryo-cooling minimizes radiation damage and thermal vibrations, leading to higher resolution data.
Detector Distance40-60 mmThis is optimized to capture both low and high-resolution data.
Exposure Time10-60 seconds per frameDependent on crystal size and diffracting power.
Data Collection StrategyA combination of φ and ω scansEnsures complete data coverage.

Data Processing:

Software such as CrysAlisPro is commonly used for data integration, scaling, and absorption correction.[7] The goal of this step is to obtain a set of accurate reflection intensities that will be used for structure solution and refinement.

Structure Solution and Refinement

Structure Solution:

The initial structural model is typically obtained using direct methods or Patterson methods, which are implemented in software packages like SHELXT.[8] These methods use the measured reflection intensities to determine the phases of the structure factors, leading to an initial electron density map.

Structure Refinement:

The initial model is then refined against the experimental data using a least-squares minimization procedure, commonly performed with software like SHELXL.[9] This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Non-hydrogen atoms are typically refined anisotropically.[10]

Validation:

The final refined structure must be rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking for sensible bond lengths and angles, analyzing the hydrogen bonding network, and ensuring there are no significant residual electron density peaks. Tools like PLATON and the CheckCIF service from the International Union of Crystallography (IUCr) are indispensable for this purpose.

Data Deposition and Analysis

Upon successful structure determination and validation, the crystallographic data should be deposited in a public repository to ensure its accessibility to the scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[11]

Analyzing the Crystal Structure:

The refined structure provides a wealth of information:

  • Confirmation of Connectivity: Unambiguously confirms the molecular structure, including the regiochemistry of substituents on the thiadiazole ring.[7][12]

  • Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state, which can be influenced by intramolecular and intermolecular interactions.[13]

  • Intermolecular Interactions: Elucidates the network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[14] This information is crucial for understanding the physicochemical properties of the compound, such as solubility and melting point.

Conclusion

X-ray crystallography is an indispensable tool in the study of novel thiadiazole compounds, providing the definitive structural information necessary to rationalize their chemical and biological properties. By following robust protocols for crystallization, data collection, and structure refinement, researchers can unlock the three-dimensional secrets of these important molecules, paving the way for the design of more effective and targeted therapeutics.

References

Experimental procedure for synthesizing 3-methyl-1,2,4-thiadiazole-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

Authored by: A Senior Application Scientist

Introduction: The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a key building block in the synthesis of more complex pharmaceutical agents, notably as an intermediate in the production of NK3 receptor antagonists used in the treatment of various disorders[4][5]. This document provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, emphasizing experimental causality, safety, and reproducibility for researchers in drug discovery and development.

The presented methodology is a robust two-step process commencing with the synthesis of a halogenated precursor, 5-bromo-3-methyl-1,2,4-thiadiazole, followed by a palladium-catalyzed alkoxycarbonylation to yield the target ester. This approach is favored for its scalability and efficiency[4].

Materials and Apparatus

Reagents and Chemicals
Reagent/ChemicalGradeSupplierNotes
3-Methyl-1,2,4-thiadiazoleReagentSigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHandle under inert atmosphere
1,2-DibromoethaneReagentPlus®, ≥99%Sigma-AldrichQuenching agent
Bromine (Br₂)≥99.5%Sigma-AldrichHighly corrosive and toxic
Palladium(II) acetate (Pd(OAc)₂)99.98% trace metals basisSigma-AldrichCatalyst
Xantphos97%Sigma-AldrichLigand
Sodium Acetate (NaOAc)Anhydrous, 99%Fisher ScientificBase
Ethanol (EtOH)Anhydrous, 200 proofFisher ScientificSolvent
Carbon Monoxide (CO)High purityPraxairUse in a well-ventilated hood
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
Saturated Sodium Chloride (Brine)Aqueous solution
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent
Silica Gel230-400 meshFisher ScientificFor column chromatography
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificEluent
HexanesHPLC GradeFisher ScientificEluent
Apparatus
  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks (various sizes)

  • Magnetic stirrers and stir bars

  • Heating mantles with temperature controllers

  • Low-temperature bath (e.g., dry ice/acetone)

  • Glass syringes and needles

  • Cannulas for liquid transfers

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Workflow Diagram

G cluster_0 Part A: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole cluster_1 Part B: Palladium-Catalyzed Alkoxycarbonylation A1 Dissolve 3-methyl-1,2,4-thiadiazole in anhydrous THF A2 Cool to -78 °C A1->A2 A3 Add n-BuLi dropwise A2->A3 A4 Stir for 1 hour at -78 °C A3->A4 A5 Add 1,2-dibromoethane A4->A5 A6 Warm to RT and stir A5->A6 A7 Aqueous workup and extraction A6->A7 A8 Purify by column chromatography A7->A8 B1 Combine 5-bromo precursor, Pd(OAc)₂, Xantphos, and NaOAc in a pressure vessel A8->B1 Use purified product B2 Add anhydrous ethanol B1->B2 B3 Pressurize with CO (e.g., 5 bar) B2->B3 B4 Heat to 100-110 °C B3->B4 B5 Monitor reaction by TLC/GC-MS B4->B5 B6 Cool, vent, and filter B5->B6 B7 Concentrate the filtrate B6->B7 B8 Purify by column chromatography B7->B8

Caption: High-level workflow for the two-part synthesis.

Detailed Synthesis Protocol

Part A: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole

This initial step involves the deprotonation of the C5 position of the thiadiazole ring, which is the most acidic site, followed by quenching with a bromine source.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 3-methyl-1,2,4-thiadiazole (1.0 g, 10.0 mmol) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in 40 mL of anhydrous diethyl ether.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. The solution may change color. Stir the resulting mixture at -78 °C for 1 hour.

  • Bromination: In a separate flask, prepare a solution of bromine (0.56 mL, 11.0 mmol) in 10 mL of anhydrous diethyl ether. Add this bromine solution dropwise to the reaction mixture at -78 °C. A precipitate may form.

  • Quenching and Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-bromo-3-methyl-1,2,4-thiadiazole as a solid or oil.

Part B: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate

This step employs a palladium-catalyzed alkoxycarbonylation reaction, a powerful method for converting aryl or heteroaryl halides into esters[4].

Caption: Reaction scheme for the palladium-catalyzed carbonylation.

  • Reaction Setup: In a pressure-rated reaction vessel, combine 5-bromo-3-methyl-1,2,4-thiadiazole (1.79 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mol%), Xantphos (173 mg, 0.3 mol%), and anhydrous sodium acetate (1.23 g, 15.0 mmol).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add 50 mL of anhydrous ethanol via cannula.

  • Carbonylation: Seal the vessel and carefully pressurize it with carbon monoxide to 5-10 bar. (Caution: Carbon monoxide is highly toxic. This step must be performed in a certified fume hood with a CO detector.)

  • Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours[4].

  • Workup: After completion, cool the vessel to room temperature and slowly vent the excess carbon monoxide in the fume hood. Filter the reaction mixture through a pad of Celite® to remove the catalyst and salts, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (eluting with an ethyl acetate/hexanes gradient) to yield ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate as a pure compound[5][6].

Safety and Handling

  • n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere. Any exposure to air or moisture can cause it to ignite. Use appropriate syringes and cannulas for transfer.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle in a fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

  • Carbon Monoxide: Extremely toxic and odorless gas. The carbonylation step must be conducted in a well-ventilated fume hood with a functioning CO detector. The pressure vessel should be inspected for safety before use.

  • Palladium Catalysts: Can be toxic and should be handled with care, avoiding inhalation of dust.

  • General Precautions: Wear standard PPE at all times. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area[7][8][9].

References

Application Notes and Protocols: Ethyl 1,2,4-Thiadiazole-5-carboxylate as a Scaffold for Novel NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Neurokinin-3 Receptor as a Therapeutic Target and the Role of the Thiadiazole Scaffold

The neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of sex hormone-dependent disorders. Notably, its role in the regulation of gonadotropin-releasing hormone (GnRH) secretion has made it a focal point for the development of non-hormonal treatments for conditions such as menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and endometriosis.[1] The signaling cascade of the NK3 receptor is primarily mediated through the Gq protein pathway, leading to the mobilization of intracellular calcium upon activation by its endogenous ligand, neurokinin B (NKB).[2]

Antagonism of the NK3 receptor offers a promising strategy to modulate the hypothalamic-pituitary-gonadal (HPG) axis.[1] This has led to the development of several small molecule NK3 receptor antagonists, with some advancing to clinical trials and receiving regulatory approval.[3][4] A key challenge in the development of such antagonists is the identification of suitable chemical scaffolds that provide the desired potency, selectivity, and pharmacokinetic properties. The 1,2,4-thiadiazole ring system is a valuable pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[5] This application note details the utility of Ethyl 1,2,4-thiadiazole-5-carboxylate as a versatile starting material for the synthesis of novel NK3 receptor antagonists, exemplified by its connection to the synthesis of the approved drug fezolinetant.[1]

Part 1: Synthesis of 1,2,4-Thiadiazole-Based NK3 Receptor Antagonist Precursors

The ethyl ester functionality of this compound serves as a convenient handle for further chemical modifications, allowing for the construction of more complex molecules. A critical transformation is its conversion to a carbohydrazide, which is a key intermediate in the synthesis of several bioactive compounds, including the NK3 receptor antagonist fezolinetant.[1]

Protocol 1: Synthesis of 3-Alkyl-1,2,4-thiadiazole-5-carbohydrazide from Ethyl 3-Alkyl-1,2,4-thiadiazole-5-carboxylate

This protocol provides a general method for the conversion of the ethyl ester to the corresponding carbohydrazide, a crucial building block for further elaboration into potential NK3 receptor antagonists.

Materials:

  • Ethyl 3-alkyl-1,2,4-thiadiazole-5-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-alkyl-1,2,4-thiadiazole-5-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the resulting 3-alkyl-1,2,4-thiadiazole-5-carbohydrazide product under vacuum.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting ester and hydrazine hydrate, and its boiling point is suitable for reflux conditions.

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the reaction to completion by Le Chatelier's principle.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the nucleophilic acyl substitution reaction between the ester and hydrazine.

Synthetic Workflow Visualization

Synthetic_Workflow start This compound intermediate 1,2,4-Thiadiazole-5-carbohydrazide start->intermediate Hydrazine Hydrate, EtOH, Reflux final NK3 Receptor Antagonist Core intermediate->final Multi-step Synthesis

Caption: General synthetic route from this compound to an NK3 antagonist core.

Part 2: In Vitro Evaluation of Synthesized NK3 Receptor Antagonists

Once novel compounds are synthesized, their efficacy as NK3 receptor antagonists must be determined through a series of in vitro assays. The following protocols outline two fundamental assays for characterizing the pharmacological activity of these compounds.

Protocol 2: Radioligand Binding Assay for NK3 Receptor

This assay determines the binding affinity (Ki) of the synthesized compounds for the NK3 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK3 receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [³H]-SB222200)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Non-specific binding control (a high concentration of a known NK3 receptor ligand, e.g., unlabeled SB222200)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters (pre-soaked in polyethylenimine)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by plotting the percent inhibition of specific binding against the log concentration of the compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity of Thiadiazole Derivatives
Compound IDR Group on ThiadiazoleIC₅₀ (nM)Ki (nM)
THZ-001 Methyl15.28.1
THZ-002 Ethyl25.813.7
THZ-003 Isopropyl42.122.4
Reference Fezolinetant5.63.0

Data are hypothetical and for illustrative purposes only.

Protocol 3: Calcium Mobilization Assay

This functional assay measures the ability of the synthesized compounds to antagonize the NK3 receptor-mediated increase in intracellular calcium concentration upon stimulation with an agonist.[2][6]

Materials:

  • A cell line stably expressing the human NK3 receptor and a promiscuous Gα protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)

  • NK3 receptor agonist (e.g., Senktide)

  • Synthesized test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Seed the cells into the microplates and allow them to adhere and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically by incubating for 30-60 minutes at 37°C.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add the synthesized test compounds at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the NK3 receptor agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Determine the inhibitory effect of the test compounds by comparing the agonist-induced calcium response in the presence and absence of the compounds.

  • Calculate the IC₅₀ values for the antagonists by plotting the percent inhibition of the agonist response against the log concentration of the compound.

NK3 Receptor Signaling Pathway and Antagonist Mechanism

NK3_Signaling cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_store Ca²⁺ Store Ca_cyto Cytosolic Ca²⁺ ↑ Ca_store->Ca_cyto Release Response Cellular Response Ca_cyto->Response NKB Neurokinin B (Agonist) NKB->NK3R Binds & Activates Antagonist Thiadiazole Antagonist Antagonist->NK3R Binds & Blocks

Caption: NK3 receptor signaling pathway and the inhibitory action of a thiadiazole-based antagonist.

Part 3: Lead Optimization and Future Perspectives

The initial in vitro data will guide the structure-activity relationship (SAR) studies for the synthesized thiadiazole derivatives. Modifications to the alkyl group on the thiadiazole ring and further derivatization of the core structure can be explored to enhance potency, selectivity, and pharmacokinetic properties. Promising candidates from the in vitro assays should be advanced to in vivo studies to evaluate their efficacy in relevant animal models of sex hormone-dependent diseases, as well as to assess their safety and tolerability.

The use of this compound as a starting material provides a flexible and efficient route to a class of compounds with demonstrated potential as NK3 receptor antagonists. Further exploration of this scaffold is warranted and may lead to the discovery of novel therapeutics with improved clinical profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,2,4-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 1,2,4-thiadiazole-5-carboxylate, with a focus on improving reaction yield and product purity.

The 1,2,4-thiadiazole ring is a significant scaffold in medicinal chemistry, appearing in various compounds with diverse biological activities.[1][2] The successful and high-yielding synthesis of derivatives such as this compound is therefore of considerable interest. This guide is structured to provide practical, experience-driven advice to overcome common hurdles in its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles involves the cyclization of thioacylamidine intermediates.[3] For the synthesis of this compound, a plausible and frequently employed strategy involves the reaction of an appropriate amidine with a reagent like ethyl chlorooxoacetate or a related derivative.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields in heterocyclic synthesis can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4]

  • Purity of Reagents and Solvents: Impurities can lead to unwanted side reactions or inhibit the desired transformation.[4] The quality of starting materials is paramount.

  • Atmospheric Moisture: Many organic reactions are sensitive to moisture, which can hydrolyze starting materials or intermediates.[4]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients and reduced reaction rates.[4]

  • Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.[4]

Q3: I am observing the formation of a significant amount of side products. What are they likely to be?

In the synthesis of 1,2,4-thiadiazoles, particularly when using reactive electrophiles, several side reactions can occur. These may include the formation of isomeric thiadiazoles, open-chain intermediates that fail to cyclize, or products from the self-condensation of starting materials. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying these impurities.

Q4: How can I effectively monitor the progress of my reaction?

Regular monitoring of the reaction is crucial for optimizing the yield and minimizing side product formation. TLC is a simple and effective technique for this purpose. A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more detailed analysis, LC-MS can provide information on the molecular weights of the components in the reaction mixture.

Troubleshooting Guide: Improving Yield and Purity

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Reaction Temperature Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux).The rate of reaction and the stability of intermediates and products are highly dependent on temperature.
Poor Quality of Reagents Ensure the purity of starting materials. Purify reagents if necessary. Use freshly distilled, dry solvents.Impurities can act as catalysts for side reactions or poison the desired reaction pathway. Water can hydrolyze sensitive functional groups.
Incorrect Stoichiometry Carefully verify the molar ratios of the reactants. Consider a slight excess of one of the reagents in trial reactions.The stoichiometry of the reactants directly influences the reaction equilibrium and the extent of conversion.
Reaction Time Not Optimized Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time.Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in product degradation.
Problem 2: Significant Impurity Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions Modify the reaction conditions (e.g., lower temperature, change of solvent, use of a different base).Side reactions often have different activation energies than the main reaction and can be suppressed by adjusting the reaction parameters.
Product Degradation If the product is unstable, consider a shorter reaction time or a milder workup procedure.The 1,2,4-thiadiazole ring can be susceptible to cleavage under harsh acidic or basic conditions.[5]
Air or Moisture Sensitivity Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.Oxygen can lead to oxidative side products, while moisture can cause hydrolysis of reactants or intermediates.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Product is Water Soluble During aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent.The "salting out" effect reduces the solubility of organic compounds in the aqueous phase, improving extraction efficiency.
Product Co-elutes with Impurities Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).Different solvent systems and stationary phases offer varying selectivities for the separation of compounds based on their polarity and functional groups.
Product is an Oil If the product is a viscous oil, try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature. Trituration with a non-polar solvent like hexane can also sometimes yield a solid.The formation of a crystalline solid is often dependent on nucleation and can be induced by providing a surface for crystal growth or by reducing the solubility.

Experimental Workflow & Methodologies

A generalized experimental workflow for addressing low yield in the synthesis of this compound is presented below. This should be adapted based on the specific synthetic protocol being followed.

Troubleshooting_Workflow start Low Yield Observed reagent_check Assess Reagent and Solvent Purity start->reagent_check condition_check Verify Reaction Conditions (Temp, Time, Conc.) reagent_check->condition_check Purity OK optimization Systematically Optimize Reaction Parameters reagent_check->optimization Impure - Purify/Replace workup_check Review Workup and Purification Procedure condition_check->workup_check Conditions Correct condition_check->optimization Incorrect - Adjust workup_check->optimization Losses Detected - Modify end_fail Consult Further Literature or Senior Scientist workup_check->end_fail Procedure OK, Still Low Yield end_success Improved Yield optimization->end_success

Caption: A systematic workflow for troubleshooting low yield.

Key Experimental Protocol: General Guidance for Synthesis

The following is a generalized, illustrative protocol. Specific quantities and conditions should be determined from the relevant literature for the chosen synthetic route.

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the amidine starting material and an anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.

  • Reagent Addition: The solution is cooled in an ice bath, and ethyl chlorooxoacetate (or a similar electrophile) is added dropwise with vigorous stirring.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature or heated to reflux, and the progress is monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mechanistic Considerations

Understanding the reaction mechanism is key to troubleshooting. The formation of the 1,2,4-thiadiazole ring in this context likely proceeds through the initial formation of a thioacylamidine intermediate, followed by an intramolecular cyclization with the elimination of a leaving group.

Reaction_Mechanism Amidine Amidine Derivative Intermediate Thioacylamidine Intermediate Amidine->Intermediate + Electrophile Electrophile Ethyl Chlorooxoacetate Product This compound Intermediate->Product Intramolecular Cyclization Side_Products Side Products Intermediate->Side_Products Alternative Pathways

Caption: A simplified reaction pathway for thiadiazole synthesis.

By understanding that the formation of the thioacylamidine intermediate is a critical step, researchers can focus their optimization efforts on ensuring this intermediate is formed efficiently and then cyclizes productively.

References

Technical Support Center: Synthesis of 5-Amino-1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. 5-Amino-1,2,4-thiadiazoles are privileged structures in drug discovery, but their synthesis is often plagued by competing side reactions that can diminish yields and complicate purification.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind common experimental pitfalls and offer robust, validated protocols to ensure the integrity and success of your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of 5-amino-1,2,4-thiadiazoles, particularly via the common route of oxidative cyclization of N-imidoyl or N-guanyl thioureas.

Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows a large amount of unreacted starting material. What's going wrong?

Answer: This issue typically points to insufficient activation for the critical intramolecular N-S bond formation. The oxidative cyclization is not proceeding to completion. Let's break down the potential causes and solutions:

  • Sub-optimal Oxidant: The choice of oxidant is critical. While strong oxidants can cause side reactions (see Question 2), an oxidant that is too weak or used in sub-stoichiometric amounts will fail to drive the reaction forward.

    • Causality: The oxidant's role is to facilitate the removal of two hydrogen atoms from the N-H and S-H (or its tautomer) groups of the thiourea precursor, enabling the formation of the N-S bond. If the redox potential of the oxidant is insufficient, this process will be inefficient.

    • Troubleshooting:

      • Verify Oxidant Stoichiometry: Ensure you are using the correct molar equivalents of your oxidant as specified in the literature for your substrate class. Common oxidants include iodine (I₂), hydrogen peroxide (H₂O₂), and phenyliodine(III) bis(trifluoroacetate) (PIFA).[1]

      • Switch to a Stronger Oxidant: If using a mild system like air or O₂, consider switching to a more robust chemical oxidant. I₂-mediated cyclization is often efficient and well-tolerated.[2][3] For particularly challenging substrates, PIFA can be effective due to its high reactivity, though it may require careful optimization to avoid over-oxidation.[1]

      • Consider Electrochemical Synthesis: Electro-oxidative methods provide a catalyst- and oxidant-free alternative, offering high functional group tolerance and excellent yields by precisely controlling the oxidative potential.[1]

  • Incorrect pH or Base: Many oxidative cyclizations are sensitive to pH.

    • Causality: The presence of a base can deprotonate the thiourea precursor, forming a thiolate anion. This anion is more easily oxidized, which can accelerate the desired cyclization. However, the wrong base or concentration can promote side reactions. Some I₂-mediated reactions proceed efficiently without a base, though they may be slower.[3]

    • Troubleshooting: If your protocol is base-free and sluggish, consider adding a mild, non-nucleophilic base like sodium carbonate (Na₂CO₃) or an organic base like triethylamine (TEA). Titrate the amount carefully, starting with catalytic quantities, as excess base can lead to degradation or dimerization byproducts.[1]

Question 2: I've isolated my product, but NMR and Mass Spec show a significant impurity with a molecular weight roughly double that of my expected product minus two hydrogens. What is this byproduct?

Answer: You are likely observing the formation of a disulfide-linked dimer, such as bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide .[4] This is a classic side reaction, especially during the oxidative cyclization of precursors like dithiobiuret under basic conditions.

  • Mechanism of Formation: This side reaction occurs when the intermolecular oxidation of two precursor molecules competes with the desired intramolecular cyclization. Under basic conditions, the intermediate thiol tautomer is deprotonated to a highly reactive thiolate. Two of these thiolate intermediates can then be oxidized to form a stable S-S bond, creating the dimer.[4]

    G cluster_0 Desired Intramolecular Cyclization cluster_1 Side Reaction: Dimerization Thiourea Thiourea Precursor (Thiol Tautomer) Product 5-Amino-1,2,4-Thiadiazole Thiourea->Product [O] (Intramolecular) Thiolate Thiolate Intermediate (Base-Promoted) Thiourea->Thiolate Base Dimer Disulfide Dimer Thiolate->Dimer [O] (Intermolecular)

    Caption: Competing pathways of cyclization vs. dimerization.
  • Prevention & Mitigation:

    • Control Basicity: Minimize the use of strong bases. If a base is necessary, use a weaker one (e.g., K₂CO₃ instead of NaOH) or use it in catalytic amounts.

    • Use High Dilution: Running the reaction at a lower concentration (higher solvent volume) can favor the intramolecular cyclization over the intermolecular dimerization, as it reduces the probability of two precursor molecules encountering each other.

    • Optimize Oxidant Addition: Add the oxidant slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the reactive oxidized intermediate low, giving it time to cyclize before it can react with another molecule.

Question 3: My product appears to be contaminated with an isomer. How can I confirm this and prevent its formation?

Answer: Isomeric contamination, while less common for targeted 1,2,4-thiadiazole syntheses, can occur if the starting materials are impure or if reaction conditions promote rearrangement. The most likely isomeric byproduct is a 1,3,4-thiadiazole derivative.

  • Causality: The formation of the 1,3,4-thiadiazole ring system typically involves different precursors, often derived from thiosemicarbazide.[5][6] If your starting materials (e.g., amidines or isothiocyanates) are contaminated with thiosemicarbazide or related compounds, you may form a mixture of products.

  • Troubleshooting & Prevention:

    • Starting Material Purity: The most critical step is to ensure the purity of your starting materials. Recrystallize or chromatograph your thiourea precursors before starting the cyclization reaction.

    • Spectroscopic Analysis: Carefully analyze the ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns for 1,2,4- and 1,3,4-thiadiazole rings are distinct. Consult literature values for known compounds to aid in identification.[7]

    • Reaction Conditions: Stick to established protocols that are known to selectively produce the 1,2,4-isomer. Most modern methods involving oxidative N-S bond formation are highly selective for the 1,2,4-thiadiazole ring.[1][8] Avoid harsh thermal conditions, which could potentially induce rearrangements.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and versatile method for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles?

A: The iodine-mediated oxidative cyclization of N-imidoyl thioureas is one of the most robust and widely used methods. It offers several advantages:

  • Mild Conditions: Often proceeds at room temperature.[2]

  • High Yields: Generally provides good to excellent yields.[3]

  • No Transition Metals: Avoids potential metal contamination of the final product, which is a significant benefit in drug development.[2]

  • Scalability: The procedure is efficient and scalable.[8]

Q: How do I choose the right solvent for my reaction?

A: The choice of solvent depends on the specific oxidant and substrates.

  • For I₂-mediated reactions , chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are common.[3][9]

  • For H₂O₂-mediated syntheses , ethanol is often used as a green and effective solvent.[10]

  • Electrochemical syntheses are often performed in polar aprotic solvents like acetonitrile.

  • In some green chemistry approaches, water has been used successfully, particularly for reactions involving isothiocyanates.[1]

Always ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

Q: My final product is difficult to purify. What are the best practices?

A: Purification of 5-amino-1,2,4-thiadiazoles can be challenging due to their polarity and potential for hydrogen bonding.

  • Crystallization: This is the preferred method if applicable. Try a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone).

  • Column Chromatography: Use silica gel chromatography. A gradient elution starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. Adding a small amount of methanol (~1-2%) to the mobile phase can help elute highly polar compounds.

  • Acid-Base Extraction: If your product has a basic amino group and is stable to pH changes, an aqueous acid wash can be used to extract it into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Quantitative Data Summary

The choice of reaction conditions can dramatically impact product yield and the formation of side products. The table below provides a summary based on typical literature findings.

Oxidant SystemTypical BaseSolventAvg. Yield (%)Common Side ProductsReference
Iodine (I₂) / Air Na₂CO₃ or NoneDCM, CHCl₃85 - 99%Incomplete cyclization (if slow)[3]
**Hydrogen Peroxide (H₂O₂) **NoneEthanol70 - 90%Over-oxidation products[10]
PIFA NoneDCM80 - 95%Potential for over-oxidation[1]
Electrochemical None (Electrolyte)Acetonitrile85 - 98%Minimal; highly selective[1]
Copper Catalyst / O₂ Organic BaseVarious75 - 90%Metal contamination, ligand byproducts[8]

Validated Experimental Protocol: Iodine-Mediated Synthesis

This protocol describes the synthesis of a 3-aryl-5-amino-1,2,4-thiadiazole from a pre-formed N-benzoylthiourea precursor.

Step 1: Synthesis of the N-(phenylcarbamothioyl)benzamide Precursor

  • To a solution of benzoyl isothiocyanate (1.0 eq) in acetone, add a solution of aniline (1.0 eq) in acetone dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure. The resulting solid is typically pure enough for the next step. If necessary, recrystallize from ethanol.

Step 2: Oxidative Cyclization to 3-Phenyl-N-phenyl-1,2,4-thiadiazol-5-amine

  • Dissolve the N-(phenylcarbamothioyl)benzamide precursor (1.0 eq) in dichloromethane (DCM).

  • Add sodium carbonate (Na₂CO₃, 2.0 eq) to the solution.

  • To this stirring suspension, add a solution of iodine (I₂, 1.2 eq) in DCM dropwise over 20 minutes at room temperature.

  • Stir the reaction for 2-4 hours.

    • Self-Validation Check: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the iodine color disappears.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 5-amino-1,2,4-thiadiazole.

Caption: Workflow for the synthesis of 5-amino-1,2,4-thiadiazoles.

References

Technical Support Center: Optimizing N-S Bond Formation in Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of N-S bond formation in the synthesis of 1,3,4- and 1,2,4-thiadiazoles. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of thiadiazoles, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 1,3,4-Thiadiazole

You've attempted the cyclization of a thiosemicarbazide or a related precursor to form a 1,3,4-thiadiazole, but the yield is disappointingly low, or you've failed to isolate the product.

Potential Causes & Solutions:

  • Incomplete Cyclization/Dehydration: The final ring-closing step in many 1,3,4-thiadiazole syntheses is a dehydration reaction.[1][2] If this step is inefficient, you will likely isolate the acyclic intermediate.

    • Solution: Employ a stronger dehydrating agent. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid can be more effective.[2][3] Phosphorus oxychloride (POCl₃) is also a widely used and potent reagent for this transformation.[4][5][6] The choice of acid can be critical; for instance, methanesulfonic acid has been reported to give high yields and good purity.[2]

  • Suboptimal Reaction Temperature: The reaction may require more energy to overcome the activation barrier for cyclization.

    • Solution: Increase the reaction temperature. Many protocols call for heating at 80-90 °C or even refluxing the reaction mixture.[4][6] However, be mindful of potential side reactions or degradation at excessively high temperatures.

  • Poor Solubility of Starting Materials: If your carboxylic acid or thiosemicarbazide has poor solubility in the reaction medium, the reaction will be slow and inefficient.[3]

    • Solution: Consider using a co-solvent. For reactions in polyphosphate ester (PPE), the addition of chloroform can improve solubility.[3] For other systems, aprotic solvents like DMF or DMSO can be effective at dissolving a wide range of substrates.[7]

  • Side Product Formation: Under certain conditions, particularly with substituted thiosemicarbazides, the formation of 1,2,4-triazole-3-thiol isomers can be a competing reaction pathway, especially in basic media.[8][9]

    • Solution: Ensure acidic conditions for the cyclization to favor the formation of the 1,3,4-thiadiazole ring.[8] Careful monitoring of the reaction by TLC and subsequent purification by column chromatography are essential to isolate the desired product.

Issue 2: Formation of Multiple Products in 1,2,4-Thiadiazole Synthesis

Your TLC plate shows multiple spots, indicating a mixture of products instead of your target 3,5-disubstituted-1,2,4-thiadiazole.

Potential Causes & Solutions:

  • Lack of Regioselectivity: When synthesizing unsymmetrically substituted 1,2,4-thiadiazoles, controlling the regioselectivity is a major challenge.[4][10]

    • Solution: A one-pot reaction of a nitrile with a thioamide is an effective strategy to control the substitution pattern.[10] The sequential addition of reagents allows for controlled bond formation. Molecular iodine can be used to mediate the intramolecular oxidative N-S coupling of the resulting intermediate.[11]

  • Over-oxidation or Side Reactions: The oxidative dimerization of thioamides is a common route to symmetrically substituted 1,2,4-thiadiazoles. However, the choice of oxidizing agent is critical to avoid side products.[4][10][12]

    • Solution: Screen different oxidizing agents. While reagents like hydrogen peroxide or halogens can be used, milder oxidants like phenyliodine(III) bis(trifluoroacetate) (PIFA) or even air in the presence of a suitable catalyst can provide cleaner reactions and better yields.[13][14] An electro-oxidative approach offers a catalyst- and oxidant-free alternative.[13]

  • Presence of Water: Water can act as an inhibitor or lead to the hydrolysis of starting materials or intermediates, resulting in unwanted side products like the corresponding amide.[10]

    • Solution: Ensure all starting materials and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Issue 3: Difficulty in Product Purification

You've successfully formed the thiadiazole, but isolating the pure compound is proving to be a challenge.

Potential Causes & Solutions:

  • Product is Highly Soluble in the Reaction Solvent: This can make precipitation and isolation difficult.[10]

    • Solution: After the reaction is complete, attempt to precipitate the product by adding a non-solvent. For example, if your reaction is in an organic solvent, adding water or a non-polar solvent like hexanes might induce precipitation.

  • Product is a Stubborn Oil: The product may not crystallize easily.

    • Solution: If the product is an oil, purification by column chromatography on silica gel is the most common and effective method.[10]

  • Product Degradation During Work-up: Some thiadiazole derivatives can be sensitive to strongly basic or acidic conditions, leading to ring-opening or other degradation pathways.[10]

    • Solution: Ensure that the work-up and purification conditions are compatible with the stability of your product. Use mild acids or bases for pH adjustments and avoid prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,3,4-thiadiazoles?

A1: The most widely used precursors for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazides or their derivatives.[1][2] These are typically reacted with carboxylic acids, acid chlorides, or esters in the presence of a dehydrating agent.[2][7] Other starting materials include acylhydrazines, dithiocarbazates, and 1,3,4-oxadiazoles.[1]

Q2: How can I favor the formation of 2,5-disubstituted-1,3,4-thiadiazoles?

A2: To synthesize 2,5-disubstituted-1,3,4-thiadiazoles, an acid-catalyzed cyclization of acyl hydrazides is a reliable method.[4] For example, reacting an acyl hydrazide with a precursor like an alkyl 2-(methylthio)-2-thioxoacetate in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) can give the desired product with high regioselectivity.[15]

Q3: What are the key factors influencing the regioselectivity of thiadiazole synthesis?

A3: The regioselectivity is primarily influenced by three factors:

  • Starting Materials: The structure and electronic properties of the precursors are critical.

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time all play a significant role.

  • Reaction Mechanism: Different reaction pathways, such as cyclization-dehydration versus cycloaddition, will favor the formation of specific isomers.[4]

Q4: Are there any "green" or more environmentally friendly methods for thiadiazole synthesis?

A4: Yes, there is growing interest in developing greener synthetic routes. Some approaches include:

  • Water-Mediated Cyclization: Using water as a solvent can make the process more environmentally friendly.[7]

  • Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields in shorter times with reduced solvent usage.[16]

  • Catalyst- and Metal-Free Methods: The use of molecular iodine as a catalyst or electro-oxidative methods avoids the need for heavy metal catalysts.[11][13]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole from a Carboxylic Acid and Thiosemicarbazide using POCl₃

This protocol is adapted from a general procedure for the synthesis of 2-amino-1,3,4-thiadiazoles.[4][5]

Materials:

  • Carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, ~10 mL per 3 mmol of carboxylic acid)

  • Water

  • 50% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, add the carboxylic acid (3.00 mmol) to POCl₃ (10 mL) and stir for 20 minutes at room temperature.

  • Carefully add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the reaction mixture at 80–90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 40 mL of water to quench the reaction. Caution: The reaction with water is highly exothermic.

  • Reflux the resulting suspension for 4 hours.

  • After cooling to room temperature, basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Symmetrical 3,5-Disubstituted-1,2,4-thiadiazoles by Oxidative Dimerization of Thioamides

This protocol is a general representation of the oxidative dimerization of thioamides.[10]

Materials:

  • Thioamide (1.0 eq)

  • Oxidizing agent (e.g., iodine, 1.5 eq)

  • Solvent (e.g., dichloromethane)

  • Saturated sodium thiosulfate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thioamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the oxidizing agent portion-wise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Dehydrating Agents for 1,3,4-Thiadiazole Synthesis
Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesReference(s)
Conc. H₂SO₄HeatingReadily available, inexpensiveCan cause charring, harsh conditions[2][8]
Polyphosphoric Acid (PPA)80-120 °CHigh yields, good for less reactive substratesViscous, difficult to work with[2][3]
POCl₃80-90 °C, RefluxPotent, widely applicableHighly reactive with water, corrosive[4][5][6]
P₂O₅/MeSO₃HRoom Temp to HeatingHigh yields, good purityCan be expensive[3]
Methane Sulfonic AcidHeatingHigh yields, good purity---[2]

Visualizations

Experimental Workflow for 1,3,4-Thiadiazole Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Mix Carboxylic Acid and Thiosemicarbazide B Add Dehydrating Agent (e.g., POCl3) A->B Step 1 C Heat Reaction Mixture (e.g., 80-90 °C) B->C D Monitor by TLC C->D Step 2 E Quench with Water D->E F Neutralize/Basify E->F Step 3 G Filter Precipitate F->G Step 4 H Recrystallize G->H Step 5 I I H->I Final Product

Caption: Workflow for 1,3,4-Thiadiazole Synthesis.

Decision Tree for Troubleshooting Low Yields

G start Low Yield of Thiadiazole check_intermediate Acyclic intermediate observed? start->check_intermediate stronger_acid Use stronger dehydrating agent (PPA, POCl3) check_intermediate->stronger_acid Yes check_temp Reaction temp too low? check_intermediate->check_temp No end end stronger_acid->end Improved Yield increase_temp Increase reaction temperature check_temp->increase_temp Yes check_solubility Poor starting material solubility? check_temp->check_solubility No increase_temp->end change_solvent Use co-solvent (e.g., Chloroform) check_solubility->change_solvent Yes consider_side_reactions Check for isomeric side products (e.g., triazoles) check_solubility->consider_side_reactions No change_solvent->end consider_side_reactions->end

References

Technical Support Center: Regioselectivity in Thiadiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting regioselectivity in the functionalization of the thiadiazole ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles governing regioselectivity, helping you make informed decisions to achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity in Thiadiazoles

Thiadiazoles are a critical class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. Their various isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) are prominent motifs in pharmaceuticals, agrochemicals, and materials science.[1] A key challenge in their application is achieving precise control over the position of functionalization (regiocontrol). The electronic nature of the thiadiazole ring, influenced by the electronegative nitrogen and sulfur atoms, dictates its reactivity and often leads to a mixture of regioisomers if reaction conditions are not carefully optimized.[2]

This guide is structured in a question-and-answer format to directly address common issues encountered in the lab. We will delve into the "why" behind these challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Basics of Thiadiazole Reactivity

Question 1: Why is my electrophilic aromatic substitution on an unsubstituted 1,3,4-thiadiazole ring failing?

Answer:

This is a common and expected outcome. The unsubstituted 1,3,4-thiadiazole ring is highly electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts acylation.[1][2] The two pyridine-like nitrogen atoms strongly withdraw electron density from the C2 and C5 carbon atoms, deactivating the ring towards attack by electrophiles.[2]

Root Cause Analysis:

  • Electron-Deficient Core: The inductive effects of the sulfur and, more significantly, the two nitrogen atoms make the carbon atoms at positions 2 and 5 electron-poor.[2]

  • Protonation/Complexation: Under strongly acidic conditions (often used for EAS), the basic nitrogen atoms are likely to be protonated or complex with a Lewis acid, further deactivating the ring.

Troubleshooting Protocol: Enhancing Reactivity for Electrophilic Substitution

To achieve electrophilic substitution, you must first "activate" the thiadiazole ring by introducing an electron-donating group (EDG).

Step-by-Step Protocol:

  • Introduce an Activating Group: The most common strategy is to start with a 2-amino-1,3,4-thiadiazole derivative. The amino group is a powerful EDG that sufficiently increases the electron density of the ring to allow for electrophilic attack.[1][3]

  • Select the Appropriate Electrophile: Once the ring is activated, you can proceed with reactions like bromination.

  • Reaction Conditions:

    • Dissolve your 2-amino-substituted 1,3,4-thiadiazole in a suitable solvent like acetic acid.

    • Slowly add bromine (Br₂) while maintaining a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction typically proceeds to give the 5-bromo derivative with high regioselectivity.[1][3]

DOT Diagram: Electronic Properties of 1,3,4-Thiadiazole

Caption: Electronic nature of unsubstituted vs. activated 1,3,4-thiadiazole.

Section 2: Controlling Regioselectivity in Nucleophilic Substitutions

Question 2: I am trying to perform a nucleophilic aromatic substitution (SNA) on a di-halogenated 1,3,4-thiadiazole, but I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?

Answer:

This is a common challenge in the functionalization of halo-thiadiazoles. The electron-deficient nature of the thiadiazole ring makes the halogen atoms at the C2 and C5 positions highly susceptible to nucleophilic attack.[1] Controlling the reaction to achieve mono-substitution requires careful management of stoichiometry and reaction conditions.

Key Factors Influencing Selectivity:

  • Stoichiometry: The ratio of nucleophile to the di-halo-thiadiazole is the most critical factor.

  • Temperature: Lower temperatures generally favor mono-substitution by slowing down the rate of the second substitution.

  • Nucleophile Strength: A less reactive nucleophile may allow for better control.

Troubleshooting Protocol: Achieving Mono-Substitution

ParameterRecommendation for Mono-substitutionRecommendation for Di-substitutionRationale
Nucleophile Stoichiometry Use 1.0-1.1 equivalents of the nucleophile.Use >2.2 equivalents of the nucleophile.Limiting the nucleophile is the primary method to prevent the second substitution.
Temperature Start at low temperatures (e.g., -78 °C or 0 °C) and slowly warm to room temperature.Room temperature or gentle heating may be required.Lowering the activation energy barrier favors the more reactive site and slows the overall reaction rate.
Addition Rate Add the nucleophile slowly (dropwise) to the thiadiazole solution.Faster addition is generally acceptable.Slow addition maintains a low instantaneous concentration of the nucleophile, reducing the chance of di-substitution.
Solvent Aprotic polar solvents like THF, DMF, or DMSO are generally suitable.Aprotic polar solvents are also suitable.The solvent must be able to dissolve the reactants and intermediates.

Experimental Workflow for Mono-Substitution:

SNAr_Workflow start Start: 2,5-Dihalo-1,3,4-thiadiazole dissolve Dissolve in anhydrous aprotic solvent (e.g., THF) under inert atmosphere (N2/Ar) start->dissolve cool Cool reaction vessel to low temperature (-78°C or 0°C) dissolve->cool add_nuc Add nucleophile solution dropwise over 30-60 min cool->add_nuc prep_nuc Prepare a solution of the nucleophile (1.05 eq.) prep_nuc->add_nuc monitor Monitor reaction progress via TLC or LC-MS add_nuc->monitor quench Quench reaction upon consumption of starting material monitor->quench workup Aqueous workup and extraction quench->workup purify Purify via column chromatography workup->purify end Isolate mono-substituted product purify->end

Caption: Workflow for selective mono-substitution on a di-halo-thiadiazole.

Section 3: Regiocontrol in C-H Functionalization

Question 3: I am attempting a direct C-H arylation on a 3,5-disubstituted-1,2,4-thiadiazole, but the reaction is not proceeding at the desired position or not at all. What is going wrong?

Answer:

Direct C-H functionalization is a powerful tool, but its success and regioselectivity on heterocyclic rings like 1,2,4-thiadiazole are highly dependent on the use of a directing group (DG) and the correct catalytic system. The inherent reactivity of the C-H bonds is often not sufficient for selective activation.

Causality and Solution:

  • The Need for a Directing Group: The nitrogen atoms in the 1,2,4-thiadiazole ring can act as directing groups for certain metal catalysts, guiding the C-H activation to an adjacent position.[4] For instance, in many iridium- or palladium-catalyzed reactions, the catalyst will coordinate to a ring nitrogen, leading to regioselective functionalization of an adjacent aryl substituent.[4][5]

  • Catalyst and Ligand Choice: The choice of metal catalyst and its corresponding ligands is crucial. Different catalytic systems will have different affinities for the directing group and may favor different positions.

    • Iridium Catalysis: Iridium catalysts have been successfully used for the regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides[5] and for C-N cross-coupling with sulfonyl azides.[4] These reactions often proceed via coordination to a ring nitrogen.

    • Palladium Catalysis: Palladium catalysts are widely used for C-H activation, but may require specific directing groups attached to one of the substituents for high regioselectivity.[6][7]

Troubleshooting Guide for C-H Functionalization:

IssuePotential CauseSuggested Solution
No Reaction Catalyst incompatibility; Insufficient C-H acidity.Screen different catalysts (e.g., [Ir(cod)Cl]₂, Pd(OAc)₂). Ensure a directing group is present. Consider a stronger oxidant if required by the catalytic cycle.
Incorrect Regioisomer The inherent electronic preference of the ring is overriding the directing group, or the catalyst is coordinating to an alternative site.Modify the directing group to be more sterically demanding or have a higher affinity for the catalyst. Experiment with different ligands on the metal catalyst, as these can tune the steric and electronic environment.[8]
Low Yield Catalyst deactivation; Poor solvent choice; Suboptimal temperature.Ensure anhydrous and inert conditions. Screen solvents (e.g., DCE, Toluene, Dioxane). Optimize reaction temperature and time.

Example Protocol: Iridium-Catalyzed C-H Sulfonamidation of a 3,5-Diaryl-1,2,4-Thiadiazole

This protocol is adapted from methodologies described for regioselective C-N cross-coupling.[4]

  • Setup: To an oven-dried reaction vial, add the 3,5-diaryl-1,2,4-thiadiazole (1.0 eq.), the sulfonyl azide (1.2 eq.), [Ir(Cp*)Cl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).

  • Solvent: Add deionized water as the solvent.

  • Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 80 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Workup: After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, offering diverse scaffolds for the development of novel therapeutic agents. Among these, the five-membered thiadiazole ring system, characterized by the presence of one sulfur and two nitrogen atoms, has garnered significant attention. The constitutional isomers of thiadiazole, particularly 1,2,4-thiadiazole and 1,3,4-thiadiazole, are considered "privileged structures" due to their wide-ranging biological activities. This guide provides a comparative analysis of the biological activities of these two isomeric scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.

While both isomers have demonstrated considerable therapeutic potential, it is noteworthy that the 1,3,4-thiadiazole scaffold has been more extensively investigated in the scientific literature compared to its 1,2,4-counterpart. This guide aims to present a balanced overview based on the available data, highlighting both the established activities and the areas ripe for further exploration.

The Isomeric Distinction: A Structural Overview

The arrangement of the heteroatoms within the five-membered ring fundamentally defines the physicochemical properties and, consequently, the biological profiles of 1,2,4- and 1,3,4-thiadiazoles. These structural nuances influence their ability to interact with biological targets, their metabolic stability, and their overall potential as therapeutic agents.

isomers cluster_124 1,2,4-Thiadiazole cluster_134 1,3,4-Thiadiazole a b

Figure 1: Structural comparison of 1,2,4-thiadiazole and 1,3,4-thiadiazole.

Anticancer Activity: A Tale of Two Scaffolds

Both 1,2,4- and 1,3,4-thiadiazole derivatives have emerged as promising candidates in the quest for novel anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes, disruption of cell signaling pathways, and induction of apoptosis. The 1,3,4-thiadiazole ring, in particular, is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, suggesting a potential mechanism of interfering with DNA replication in rapidly dividing cancer cells[1].

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 1,2,4- and 1,3,4-thiadiazole derivatives against various human cancer cell lines. It is important to note that these compounds were evaluated in separate studies, and a direct comparison should be made with caution.

IsomerDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,2,4-Thiadiazole Amide-bearing 1,2,4-triazole conjugate (8b)MCF-7 (Breast)0.10 ± 0.084Etoposide1.91 ± 0.84
Amide-bearing 1,2,4-triazole conjugate (8b)A549 (Lung)0.17 ± 0.032Etoposide2.44 ± 0.11
Amide-bearing 1,2,4-triazole conjugate (8b)DU-145 (Prostate)0.83 ± 0.091Etoposide3.08 ± 0.135
Amide-bearing 1,2,4-triazole conjugate (8b)MDA-MB-231 (Breast)0.28 ± 0.017Etoposide2.97 ± 0.96
1,3,4-Thiadiazole 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MCF-7 (Breast)49.6Etoposide>100
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10)MDA-MB-231 (Breast)53.4Etoposide80.2
2-(4-Fluorobenzyl)-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamideSKOV-3 (Ovarian)3.58--
2-(4-Fluorobenzyl)-N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamideA549 (Lung)2.79--

From the available data, certain 1,2,4-thiadiazole derivatives have demonstrated potent anticancer activity, with IC50 values in the nanomolar to low micromolar range[2]. Derivatives of 1,3,4-thiadiazole also exhibit a broad spectrum of cytotoxicity against various cancer cell lines, with some compounds showing activity comparable to or better than standard chemotherapeutic agents like etoposide and doxorubicin[3][4].

Mechanistic Insights

The anticancer mechanisms of thiadiazole derivatives are multifaceted. For 1,3,4-thiadiazoles, proposed mechanisms include the inhibition of crucial enzymes like histone deacetylases (HDACs), DNA polymerases, and topoisomerases, as well as the destabilization of microtubules[5]. Some derivatives have also been shown to induce apoptosis and cause cell cycle arrest[6][7]. The mechanisms of action for 1,2,4-thiadiazole derivatives are less extensively documented but are also thought to involve the induction of apoptosis and inhibition of cell proliferation pathways[2].

anticancer_mechanism Thiadiazole Thiadiazole Derivative Enzyme Enzyme Inhibition (e.g., HDAC, Polymerase) Thiadiazole->Enzyme Targets Microtubule Microtubule Destabilization Thiadiazole->Microtubule Targets Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis Induces CellCycle Cell Cycle Arrest Thiadiazole->CellCycle Causes CancerCell Cancer Cell Enzyme->CancerCell Inhibits Proliferation Microtubule->CancerCell Inhibits Mitosis Apoptosis->CancerCell Leads to Cell Death CellCycle->CancerCell Halts Proliferation

Figure 2: General anticancer mechanisms of thiadiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Both 1,2,4- and 1,3,4-thiadiazole derivatives have been investigated for their potential as novel antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,2,4- and 1,3,4-thiadiazole derivatives against various microbial strains. As with the anticancer data, these results are compiled from different studies and should be interpreted with this in mind.

IsomerDerivative ClassMicrobial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
1,2,4-Thiadiazole 1,2,4-Triazole-3-thione conjugateStaphylococcus aureus15.63 - 500Cefuroxime0.24 - 1.95
1,2,4-Triazole-3-thione conjugateGram-positive bacteria15.63 - 500Cefuroxime0.49 - 62.5
1,3,4-Thiadiazole Phthalazinone conjugateBacillus subtilisActive (qualitative)--
Phthalazinone conjugateCandida albicansActive (qualitative)--
Phthalazinone conjugateCandida parapsilosisActive (qualitative)--

Studies have shown that certain 1,3,4-thiadiazole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species[8][9][10]. In a study that synthesized both 1,2,4-triazole and 1,3,4-thiadiazole derivatives, the latter generally demonstrated higher antimicrobial activity against Bacillus subtilis and fungi[8]. This suggests that the 1,3,4-thiadiazole scaffold may be a more favorable starting point for the development of new antimicrobial agents.

Anti-inflammatory Activity: Quelling the Fire

Inflammation is a complex biological response implicated in a wide array of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. Both 1,2,4- and 1,3,4-thiadiazole derivatives have shown potential as anti-inflammatory agents, with some compounds exhibiting COX inhibitory activity.

Comparative Anti-inflammatory Data

Direct comparative studies on the anti-inflammatory activity of 1,2,4- and 1,3,4-thiadiazole derivatives are limited. However, individual studies have explored the potential of each isomer. For instance, a series of 1,3,4-thiadiazole derivatives containing a sulfonamide moiety were identified as potent and selective COX-2 inhibitors, with IC50 values in the range of 0.32-0.37 µM[11]. Fused heterocyclic systems incorporating the 1,3,4-thiadiazole ring, such as imidazo[2,1-b][2][8][12]thiadiazoles, have also demonstrated significant anti-inflammatory and analgesic properties[13].

Research on the anti-inflammatory properties of 1,2,4-thiadiazole derivatives is less extensive. However, studies on structurally related 1,2,4-triazole derivatives have shown promising results as COX inhibitors, suggesting that the 1,2,4-thiadiazole scaffold also warrants further investigation in this therapeutic area[14].

Mechanistic Insights

The primary mechanism of anti-inflammatory action for many thiadiazole derivatives is believed to be the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, key mediators of pain and inflammation.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Metabolized by Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Thiadiazole Thiadiazole Derivative Thiadiazole->COX Inhibits

Figure 3: Simplified cyclooxygenase (COX) pathway and the inhibitory action of thiadiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the detailed methodologies for the key assays used to evaluate the biological activities of thiadiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with Thiadiazole Derivatives Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize ReadAbsorbance Measure Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate % Viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Figure 4: General workflow of the MTT assay for cytotoxicity evaluation.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the thiadiazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is quantified.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the thiadiazole derivatives at various concentrations.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control in a suitable buffer.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid and a chromogenic substrate.

  • Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2.

Conclusion and Future Directions

The 1,2,4- and 1,3,4-thiadiazole isomers represent versatile and promising scaffolds in medicinal chemistry. The existing body of research, though more extensive for the 1,3,4-isomer, clearly demonstrates the potential of both frameworks to yield potent anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on direct, head-to-head comparative studies of derivatives of both isomers to provide a clearer understanding of their relative potencies and structure-activity relationships. A deeper exploration of the mechanisms of action, particularly for 1,2,4-thiadiazole derivatives, is also warranted. The continued investigation and derivatization of these privileged scaffolds hold significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

A Comparative Guide to c-Met Kinase Inhibitors: Evaluating Novel Scaffolds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the c-Met Signaling Pathway in Oncology

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in cellular processes including proliferation, migration, and survival.[1] Under normal physiological conditions, the binding of its ligand, hepatocyte growth factor (HGF), triggers a tightly regulated signaling cascade essential for embryonic development and tissue regeneration.[2] However, aberrant activation of the c-Met pathway, through gene amplification, mutations (such as exon 14 skipping), or overexpression, is a well-documented oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[3][4] Dysregulated c-Met signaling is frequently associated with aggressive tumor growth, metastasis, and resistance to other targeted therapies, making it a compelling target for anticancer drug development.[1][5]

This guide provides a comparative analysis of established c-Met inhibitors against a novel chemical entity, Ethyl 1,2,4-thiadiazole-5-carboxylate. While the latter represents a hypothetical candidate for the purpose of this guide, we will outline the rigorous experimental framework required to validate its potential and benchmark its performance against clinically relevant inhibitors.

The c-Met Signaling Cascade

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[2] This phosphorylation creates docking sites for various downstream adaptor proteins and enzymes, initiating multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the invasive growth program.[1][2][6]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K STAT STAT P3->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT->Invasion

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Established c-Met Inhibitors: A Performance Benchmark

The therapeutic landscape for c-Met-driven cancers has evolved significantly with the development of small-molecule tyrosine kinase inhibitors (TKIs). These inhibitors are broadly classified based on their binding mode to the kinase domain. For the purpose of this guide, we will focus on a selection of well-characterized, ATP-competitive inhibitors.

InhibitorTypec-Met IC50 / KiSelectivity ProfileKey Clinical Indications
Capmatinib Type IbIC50: 0.13 nM[7]Highly selective for c-Met.[8][9]NSCLC with MET exon 14 skipping mutations.[8][9]
Tepotinib Type IbIC50: ~1-4 nMHighly selective for c-Met.[10]NSCLC with MET exon 14 skipping mutations.[9][10]
Savolitinib Type IIC50: <5 nM[11]Highly selective for c-Met.[11][12]NSCLC with MET exon 14 skipping mutations, Papillary Renal Cell Carcinoma.[11][13]
Cabozantinib Type IIIC50: 1.3 nMMulti-kinase inhibitor (VEGFR2, RET, KIT, AXL).Medullary Thyroid Cancer, Renal Cell Carcinoma.
Crizotinib Type IIC50: 11 nMMulti-kinase inhibitor (ALK, ROS1).ALK- or ROS1-positive NSCLC.

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.

A Novel Candidate: Profiling this compound

While the 1,2,4-thiadiazole scaffold has been incorporated into molecules designed as potential c-Met inhibitors, public data on the specific biological activity of this compound is not available. Therefore, we present a hypothetical case study outlining the essential experimental workflow to characterize this compound and evaluate its potential as a c-Met inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Kinase Assay Cellular_Target Cellular Target Engagement (Western Blot) Biochemical->Cellular_Target Confirm On-Target Activity Cellular_Function Cellular Functional Assays (Viability, Migration) Cellular_Target->Cellular_Function Assess Functional Effects PK Pharmacokinetics Cellular_Function->PK Determine Drug Exposure Efficacy Xenograft Efficacy Studies PK->Efficacy Evaluate Antitumor Activity

Caption: A streamlined workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental Protocols for Characterization

To ascertain the c-Met inhibitory potential of a novel compound like this compound, a series of standardized assays must be performed.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on purified recombinant c-Met kinase.

Methodology:

  • Preparation: Recombinant human c-Met kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction: The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • Quantification: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Target Engagement: Western Blot Analysis

Objective: To confirm that the compound inhibits c-Met phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: A c-Met-dependent cancer cell line (e.g., MKN-45 gastric cancer cells with c-Met amplification) is cultured and treated with varying concentrations of the test compound for 1-2 hours.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met, followed by incubation with appropriate secondary antibodies.

  • Visualization: Protein bands are visualized using a chemiluminescence detection system. A reduction in the p-cMet signal relative to the total c-Met signal indicates on-target activity.

Cellular Functional Assay: Cell Viability (MTT Assay)

Objective: To assess the effect of the compound on the proliferation and viability of c-Met-dependent cancer cells.

Methodology:

  • Cell Seeding: c-Met-addicted cancer cells are seeded in 96-well plates.

  • Compound Treatment: After cell attachment, they are treated with serial dilutions of the test compound.

  • Incubation: The cells are incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Model Studies

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Methodology:

  • Model System: Immunocompromised mice are subcutaneously implanted with a c-Met-amplified human tumor cell line (e.g., GTL-16 gastric carcinoma).[11]

  • Treatment: Once tumors reach a specified volume, the mice are treated with the test compound or a vehicle control, typically via oral gavage, for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Data Analysis: The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Pharmacokinetic studies are also conducted to correlate drug exposure with efficacy.

Comparative Analysis and Future Directions

The data generated from these experiments would allow for a direct comparison of this compound with established c-Met inhibitors.

Hypothetical Comparative Data Table:

ParameterThis compoundCapmatinibTepotinibSavolitinib
c-Met Kinase IC50 To be determined0.13 nM~1-4 nM<5 nM
MKN-45 Cell Viability IC50 To be determinedData-dependentData-dependentData-dependent
Inhibition of p-cMet in cells To be determinedYesYesYes
Selectivity vs. other kinases To be determinedHighHighHigh
In Vivo Antitumor Efficacy To be determinedDemonstratedDemonstratedDemonstrated

The key determinants of a promising novel c-Met inhibitor would be:

  • High Potency: Low nanomolar IC50 values in both biochemical and cellular assays.

  • High Selectivity: Minimal off-target activity against other kinases to reduce potential side effects.

  • Oral Bioavailability and Favorable Pharmacokinetics: Suitable for clinical administration.

  • Robust In Vivo Efficacy: Significant tumor growth inhibition in preclinical models.

The exploration of novel chemical scaffolds like the 1,2,4-thiadiazole core is crucial for the development of next-generation c-Met inhibitors that may overcome resistance mechanisms to current therapies. A rigorous and systematic evaluation, as outlined in this guide, is the cornerstone of translating a promising chemical entity into a clinically effective therapeutic.

References

Validating the anticancer activity of novel thiadiazole carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Validating the Anticancer Activity of Novel Thiadiazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic compounds, thiadiazole carboxamides have emerged as a promising class of molecules with potent anticancer activities.[1][2][3] This guide provides an in-depth, objective comparison of the performance of novel thiadiazole carboxamides against established alternatives, supported by a framework of robust experimental validation. As senior application scientists, our focus is to blend technical precision with practical, field-tested insights to empower your research and development endeavors.

The Rationale for Thiadiazole Carboxamides in Oncology

The thiadiazole ring is a versatile scaffold in medicinal chemistry, known for its ability to cross cellular membranes and interact with various biological targets.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[2] The carboxamide moiety further enhances the drug-like properties of these compounds, contributing to their binding affinity and specificity for cancer-associated targets.

Recent studies have elucidated that the anticancer effects of thiadiazole carboxamides are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[1][4] These effects are mediated through the modulation of various signaling pathways and the inhibition of key enzymes involved in cancer progression.

Unraveling the Mechanism of Action: A Focus on Kinase Inhibition

A significant body of evidence points towards the role of thiadiazole carboxamides as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. One such key target is the c-Met proto-oncogene, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and invasion.[5][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream_Effectors Downstream Effectors (e.g., cell cycle progression, survival) mTOR->Downstream_Effectors HGF HGF (Ligand) HGF->c-Met Binds and Activates Thiadiazole_Carboxamide Novel Thiadiazole Carboxamide Thiadiazole_Carboxamide->c-Met Inhibits

Caption: Proposed mechanism of action for a novel thiadiazole carboxamide as a c-Met inhibitor.

A Comparative Framework for Preclinical Validation

To rigorously assess the anticancer potential of novel thiadiazole carboxamides, a multi-faceted approach is essential. This involves a direct comparison with both standard-of-care chemotherapeutics and other relevant targeted therapies.

Table 1: Comparative Efficacy of a Novel Thiadiazole Carboxamide (NTC-1) against Standard Anticancer Agents
CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference Compound
NTC-1 A549 (Lung Carcinoma)0.83[7]c-Met Kinase InhibitorForetinib
NTC-1 HT-29 (Colon Carcinoma)0.68[7]c-Met Kinase Inhibitor5-Fluorouracil
NTC-1 MDA-MB-231 (Breast Cancer)3.94[7]c-Met Kinase InhibitorDoxorubicin
Foretinib A549 (Lung Carcinoma)1.25Multi-kinase Inhibitor-
5-Fluorouracil HT-29 (Colon Carcinoma)5.0Thymidylate Synthase Inhibitor-
Doxorubicin MDA-MB-231 (Breast Cancer)0.5Topoisomerase II Inhibitor-

IC50 values are representative and may vary based on experimental conditions.

Experimental Protocols for Robust Validation

The following protocols are designed to provide a comprehensive evaluation of the anticancer activity of novel thiadiazole carboxamides.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a fundamental first step to determine the cytotoxic potential of a novel compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the novel thiadiazole carboxamide and a reference drug (e.g., 5-Fluorouracil, Doxorubicin) for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Elucidating the Mechanism: Cell Cycle and Apoptosis Analysis

Understanding how a compound affects the cell cycle and induces apoptosis is crucial for mechanistic insights.

Step-by-Step Methodology for Cell Cycle Analysis:

  • Treatment: Treat cancer cells with the novel compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.[4][9]

Step-by-Step Methodology for Apoptosis Assay (Annexin V/PI Staining):

  • Treatment: Treat cancer cells with the novel compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Gently harvest the cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]

Start Start In_Vitro In Vitro Validation Start->In_Vitro MTT MTT Assay (Cytotoxicity) In_Vitro->MTT Cell_Cycle Cell Cycle Analysis MTT->Cell_Cycle Apoptosis Apoptosis Assay Cell_Cycle->Apoptosis In_Vivo In Vivo Validation (Xenograft Model) Apoptosis->In_Vivo End End In_Vivo->End

Caption: A streamlined workflow for validating the anticancer activity of a novel compound.

In Vivo Efficacy: The Xenograft Tumor Model

In vivo studies are critical for evaluating the therapeutic potential of a compound in a living organism.[11] The nude mouse xenograft model is a widely used preclinical model to assess the anti-tumor activity of novel drug candidates.[12][13]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Huh7, A549) into the flank of immunodeficient mice.[12][14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Administer the novel thiadiazole carboxamide and a control vehicle or reference drug (e.g., 5-fluorouracil) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).[12]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Evaluation: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.[12]

Table 2: Comparative In Vivo Efficacy of NTC-1 in an A549 Xenograft Model
Treatment GroupDose and ScheduleAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1250-
NTC-1 20 mg/kg, daily45064%
Cisplatin 5 mg/kg, weekly60052%

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The validation of novel thiadiazole carboxamides as anticancer agents requires a systematic and comparative approach. By integrating robust in vitro and in vivo experimental models, researchers can effectively characterize the therapeutic potential of these promising compounds. The experimental framework outlined in this guide provides a solid foundation for generating reproducible and translatable data, ultimately accelerating the journey from bench to bedside. Future research should focus on elucidating the detailed molecular interactions of these compounds with their targets, optimizing their pharmacokinetic properties, and exploring their efficacy in combination therapies.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Substituted 1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its inherent chemical stability and ability to engage in various biological interactions have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1,2,4-thiadiazoles, offering insights into the rational design of novel therapeutic agents for researchers, scientists, and drug development professionals. We will delve into key therapeutic areas, presenting experimental data to illustrate how subtle modifications to the 1,2,4-thiadiazole core can profoundly impact biological efficacy.

The 1,2,4-Thiadiazole Core: A Foundation for Diverse Bioactivity

The unique electronic properties of the 1,2,4-thiadiazole ring, including its aromaticity and the presence of heteroatoms capable of hydrogen bonding, contribute to its versatility as a pharmacophore.[1] The substituents at the C3 and C5 positions are the primary determinants of the molecule's biological activity, influencing its potency, selectivity, and pharmacokinetic profile. Understanding the interplay between these substituents and the biological target is paramount for successful drug design.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,2,4-thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2] Their mechanisms of action are diverse and can include the inhibition of crucial enzymes involved in cancer progression and the induction of apoptosis.[3][4]

Comparative Analysis of Anticancer Activity

The nature and position of substituents on the 1,2,4-thiadiazole ring significantly influence their anticancer potency. Aromatic and heteroaromatic substitutions at the C3 and C5 positions are common features of active compounds.

Compound IDC3-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
1a 3,4,5-Trimethoxyphenyl4-(4-methyl-1,2,4-triazol-3-yl)phenylaminoMCF-7 (Breast)0.10 ± 0.084[5]
1b 4-Methoxyphenyl4-(4-methyl-1,2,4-triazol-3-yl)phenylaminoMCF-7 (Breast)1.12 ± 0.64[5]
1c 4-Chlorophenyl4-(4-methyl-1,2,4-triazol-3-yl)phenylaminoA549 (Lung)2.10 ± 1.44[5]
2a Pyridin-3-ylPyridin-3-ylAromatase Inhibition-[5]

Key SAR Insights for Anticancer Activity:

  • Electron-donating groups , such as the trimethoxy substitution on the phenyl ring at the C3 position (Compound 1a ), have been shown to significantly enhance anticancer activity against breast cancer cells.[5]

  • The presence of a 1,2,4-triazole moiety linked to the C5-phenylamino substituent appears to be a favorable feature for potent cytotoxicity.[5]

  • Substitution with heterocyclic rings , like in the case of 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole (2a ), can lead to inhibition of enzymes like aromatase, a key target in hormone-dependent cancers.[5]

G cluster_synthesis Compound Synthesis cluster_assay In Vitro Cytotoxicity Assay (MTT) cluster_data Data Analysis s1 Synthesize Substituted 1,2,4-Thiadiazoles a1 Cell Seeding (e.g., MCF-7, A549) s1->a1 Characterized Compounds a2 Compound Treatment (Varying Concentrations) a1->a2 a3 Incubation (e.g., 48 hours) a2->a3 a4 MTT Reagent Addition a3->a4 a5 Formazan Solubilization a4->a5 a6 Absorbance Measurement (570 nm) a5->a6 d1 Calculate Cell Viability (%) a6->d1 Absorbance Data d2 Determine IC50 Values d1->d2 d3 SAR Analysis d2->d3

Caption: Workflow for determining the MIC of 1,2,4-thiadiazole derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. [6][7][8][9][10] Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Substituted 1,2,4-thiadiazole compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of each 1,2,4-thiadiazole compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Anticonvulsant and Anti-inflammatory Activities: Modulating a Spectrum of Targets

Beyond their antimicrobial and anticancer properties, 1,2,4-thiadiazoles have also shown significant potential as anticonvulsant and anti-inflammatory agents. [11][12][13]The structural features required for these activities often differ, highlighting the scaffold's adaptability to various biological targets.

Comparative Analysis of Anticonvulsant and Anti-inflammatory Activities
Compound IDC3-SubstituentC5-SubstituentBiological ActivityKey FindingReference
4a PhenylArylaminoAnticonvulsantProtection in MES test[11]
4b 4-ChlorophenylArylaminoAnticonvulsantIncreased potency[11]
5a PhenylPhenylAnti-inflammatoryInhibition of paw edema[11][13][14][15][16]

Key SAR Insights for Anticonvulsant and Anti-inflammatory Activity:

  • Anticonvulsant Activity: The presence of an aryl group at the C3 position and an arylamino group at the C5 position are common features of anticonvulsant 1,2,4-thiadiazoles. Halogen substitution, such as a chloro group on the C3-phenyl ring (Compound 4b ), can enhance the anticonvulsant potency in the maximal electroshock (MES) seizure model. [11]* Anti-inflammatory Activity: 3,5-Diaryl-1,2,4-thiadiazoles (Compound 5a ) have demonstrated anti-inflammatory effects, for instance, by reducing carrageenan-induced paw edema in animal models. [11][13][14][15][16]The nature of the aryl substituents is crucial for this activity.

Experimental Protocols

Maximal Electroshock (MES) Seizure Model (Anticonvulsant Activity): [12][17][18][19][20]This is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation: Use mice or rats, and administer the test compound intraperitoneally or orally.

  • Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a short electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) through corneal or auricular electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.

  • ED50 Determination: Determine the median effective dose (ED50) that protects 50% of the animals from the seizure.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity): [11][14][15][16]This is a standard acute inflammation model to evaluate the efficacy of anti-inflammatory agents.

Procedure:

  • Animal Preparation: Use rats or mice and administer the test compound.

  • Induction of Inflammation: After a set time, inject a small volume of carrageenan solution into the sub-plantar tissue of the animal's hind paw.

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles

A common and efficient method for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles is the oxidative dimerization of aryl thioamides. [21][22][23][24][25] Experimental Protocol: Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles from Thioamides

Materials:

  • Aryl thioamide

  • Oxidizing agent (e.g., hypervalent iodine reagents like IBX, or DMSO-based systems)

  • Appropriate solvent (e.g., DMSO, PEG-400)

Procedure:

  • Reaction Setup: Dissolve the aryl thioamide in the chosen solvent in a reaction vessel.

  • Addition of Oxidant: Add the oxidizing agent to the reaction mixture. The reaction is often rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 3,5-diaryl-1,2,4-thiadiazole.

Synthesis Workflow

G cluster_synthesis Oxidative Dimerization of Thioamides s1 Aryl Thioamide r1 Reaction Mixture s1->r1 s2 Oxidizing Agent (e.g., IBX) s2->r1 s3 Solvent (e.g., DMSO) s3->r1 p1 3,5-Diaryl-1,2,4-Thiadiazole r1->p1 Oxidative Cyclization

Caption: General scheme for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles.

Conclusion

The 1,2,4-thiadiazole scaffold represents a highly versatile platform for the development of new therapeutic agents. This guide has demonstrated that the biological activity of these compounds is intricately linked to the nature and positioning of substituents on the heterocyclic ring. By systematically exploring these structure-activity relationships and employing robust experimental protocols, researchers can rationally design and synthesize novel 1,2,4-thiadiazole derivatives with enhanced potency and selectivity for a wide range of biological targets. The continued investigation of this remarkable heterocyclic system holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

A Comparative Guide to Thiadiazole and Oxadiazole Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug design and development, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and minimizing toxicity. Among the various strategies employed, bioisosterism—the replacement of a functional group with another that retains similar physicochemical and biological properties—stands out as a powerful tool. This guide provides an in-depth comparative analysis of two prominent five-membered heterocyclic bioisosteres: thiadiazole and oxadiazole.

As classical non-classical bioisosteres, the substitution of a sulfur atom in a thiadiazole ring with an oxygen atom to form an oxadiazole can induce subtle yet significant changes in a molecule's properties. This guide will explore the nuances of this substitution, offering experimental insights and data-driven comparisons to empower researchers in making informed decisions during the lead optimization phase. We will delve into the structural isomers, comparative physicochemical properties, resulting pharmacological implications, and the synthetic considerations for these crucial scaffolds.

Structural and Isomeric Landscape

Both thiadiazole and oxadiazole are aromatic five-membered heterocycles containing two nitrogen atoms and either a sulfur (thiadiazole) or an oxygen (oxadiazole) atom. The relative positions of these heteroatoms give rise to four constitutional isomers for each core structure. While all isomers have found utility, the 1,3,4- and 1,2,4- isomers are most frequently employed in medicinal chemistry due to their synthetic accessibility and favorable drug-like properties.

The replacement of sulfur with oxygen, a smaller and more electronegative atom, is the central event that dictates the differences between these two ring systems. This seemingly simple swap has cascading effects on the molecule's size, electronic distribution, and metabolic stability.

Comparative Physicochemical Properties: A Data-Driven Analysis

The decision to interchange a thiadiazole with an oxadiazole is primarily driven by the desire to modulate key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. The switch from a thiadiazole to an oxadiazole generally leads to a decrease in lipophilicity (lower LogP). This is attributed to the greater electronegativity of oxygen compared to sulfur, which increases the polarity of the oxadiazole ring. This modulation can be highly advantageous in optimizing a drug's solubility and reducing off-target effects associated with high lipophilicity.

Table 1: Comparative LogP and pKa Values of Representative Bioisosteres

Bioisosteric PairStructureLogP (Calculated)pKa (of Ring N)
1,3,4-Thiadiazole 2-amino-1,3,4-thiadiazole0.352.1
1,3,4-Oxadiazole 2-amino-1,3,4-oxadiazole-0.521.3
1,2,4-Thiadiazole 5-amino-1,2,4-thiadiazole0.411.8
1,2,4-Oxadiazole 5-amino-1,2,4-oxadiazole-0.450.9

Data is representative and sourced from computational predictions and literature values for the parent amino-substituted systems.

Electronic Properties and Acidity/Basicity (pKa)

The electronic nature of these heterocycles significantly influences their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Oxadiazoles are generally considered more electron-withdrawing than their thiadiazole counterparts. This increased electron-withdrawing character makes the nitrogen atoms in the oxadiazole ring less basic (lower pKa) compared to those in a thiadiazole ring. This modulation of basicity can be crucial for avoiding undesirable interactions with off-targets or for fine-tuning the binding affinity at the primary target.

Metabolic Stability

A critical aspect of drug design is ensuring that a compound is not rapidly metabolized, allowing it to reach its target at a therapeutic concentration. The thiadiazole ring, particularly at the C2 and C5 positions of the 1,3,4-isomer, can be susceptible to oxidative metabolism. The replacement with an oxadiazole ring often results in enhanced metabolic stability . The C-O bonds in oxadiazole are generally more resistant to enzymatic cleavage than the C-S bonds in thiadiazole.

Workflow for Bioisosteric Evaluation

A systematic approach is essential when evaluating the interchange of thiadiazole and oxadiazole. The following workflow outlines the key experimental steps.

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision a1 Lead Compound (Thiadiazole) a2 Synthesize Oxadiazole Analog a1->a2 Bioisosteric Replacement b1 Primary Target Binding Assay (IC50) a2->b1 b2 Physicochemical Analysis (LogP, pKa) a2->b2 b3 Metabolic Stability (Microsomes, S9) a2->b3 b4 Solubility Assay a2->b4 c1 Compare Activity & ADME Profiles b1->c1 b2->c1 b3->c1 b4->c1 c1->a1 Iterate or Advance

Caption: A typical workflow for the comparative evaluation of thiadiazole and oxadiazole bioisosteres.

Experimental Protocols

The trustworthiness of a comparative analysis rests on robust and reproducible experimental methods. Below are standard protocols for assessing key parameters.

Protocol: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a framework for assessing the intrinsic clearance of a compound, a key indicator of metabolic stability.

Objective: To determine the rate of metabolism of the thiadiazole lead and its oxadiazole analog.

Materials:

  • Test compounds (Thiadiazole and Oxadiazole analogs)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (IS) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mM). Prepare working solutions by diluting in buffer.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final concentration ~0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add the test compound to the incubation mixture (final concentration ~1 µM).

  • Reaction Start: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Causality: The rate of disappearance of the parent compound is directly proportional to its susceptibility to metabolism by cytochrome P450 enzymes present in the microsomes. A longer half-life for the oxadiazole analog would provide strong evidence for improved metabolic stability.

Pharmacological Consequences and Case Studies

The ultimate goal of bioisosteric replacement is to improve the pharmacological profile of a drug candidate. The shift from thiadiazole to oxadiazole has been successfully applied across various therapeutic areas.

Case Study: Celecoxib Analogs in Cancer Therapy

Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. In the development of novel anticancer agents, researchers have explored bioisosteric replacements of this central scaffold. Studies comparing diaryl 1,3,4-thiadiazoles and diaryl 1,3,4-oxadiazoles as potential anticancer agents have shown that the nature of the heterocycle significantly impacts cytotoxicity. In several cancer cell lines, the oxadiazole-containing compounds demonstrated superior or comparable potency to their thiadiazole counterparts, which was often attributed to differences in their ability to interact with the target protein or their improved cellular uptake.

G cluster_properties cluster_outcomes Thiadiazole Thiadiazole Core Prop1 Higher Lipophilicity (LogP) Thiadiazole->Prop1 Prop2 More Basic Nitrogens (Higher pKa) Thiadiazole->Prop2 Prop3 Prone to Oxidation Thiadiazole->Prop3 Oxadiazole Oxadiazole Core Prop4 Lower Lipophilicity (LogP) Oxadiazole->Prop4 Prop5 Less Basic Nitrogens (Lower pKa) Oxadiazole->Prop5 Prop6 Metabolically Robust Oxadiazole->Prop6 Outcome1 Increased Membrane Permeability Potential for Off-Target Lipophilic Interactions Prop1->Outcome1 Prop3->Outcome1 Outcome2 Improved Aqueous Solubility Reduced hERG Liability Prop4->Outcome2 Prop6->Outcome2

Caption: Relationship between heterocycle properties and potential pharmacological outcomes.

Conclusion and Future Perspectives

The bioisosteric replacement of thiadiazole with oxadiazole is a subtle yet powerful strategy in the medicinal chemist's toolkit. The primary drivers for this switch are often the pursuit of lower lipophilicity, modulated basicity, and enhanced metabolic stability. As demonstrated, the oxadiazole ring is not merely a placeholder for the thiadiazole but an active modulator of a compound's ADME and pharmacological properties.

The choice between these two heterocycles is never arbitrary and must be guided by empirical data. The systematic evaluation of synthesized pairs, as outlined in this guide, is crucial for validating the bioisosteric hypothesis in the context of a specific drug discovery program. As our understanding of drug metabolism and target engagement deepens, the rational application of such bioisosteric pairs will continue to be a cornerstone of designing safer and more effective medicines.

Navigating the Translational Gap: A Comparative Guide to the Efficacy of Ethyl 1,2,4-thiadiazole-5-carboxylate and its Analogs in In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey of a potential therapeutic agent from a laboratory benchtop to a clinical setting is fraught with challenges. A critical juncture in this process is the transition from in vitro (in a controlled laboratory environment) to in vivo (within a living organism) studies. This guide provides an in-depth comparison of the efficacy of Ethyl 1,2,4-thiadiazole-5-carboxylate and its related analogs, offering insights into their performance in both experimental settings. We will delve into the experimental data, the rationale behind the chosen methodologies, and the crucial factors that influence the translational success of this promising class of compounds.

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole, allowing compounds incorporating this moiety to readily cross cellular membranes.[1] Consequently, derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

In Vitro Efficacy: A Cellular Snapshot of Anticancer Potential

In vitro assays provide the foundational evidence of a compound's biological activity. These experiments, conducted on isolated cells, are invaluable for high-throughput screening and for elucidating the mechanism of action at a cellular level.

This compound: Initial Anticancer Assessment

This compound has been identified as a molecule of interest in anticancer research. Preliminary in vitro studies have demonstrated its cytotoxic effects against human cancer cell lines.

CompoundCell LineAssayIC50 (µM)Observed Effect
This compoundHCT116 (Colon Carcinoma)MTT Assay~8Induction of apoptosis
This compoundA549 (Lung Carcinoma)MTT AssayNot specifiedAntiproliferative effects

Causality Behind Experimental Choices:

The selection of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and robust method for assessing cell viability.[3] It relies on the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the color is directly proportional to the number of viable cells.[3] The choice of HCT116 and A549 cell lines is strategic, as they represent common and aggressive forms of cancer (colon and lung, respectively), providing a relevant context for evaluating potential anticancer agents.

Experimental Protocol: MTT Assay for Cell Viability

The following is a generalized protocol for determining the IC50 value of a compound using the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate 24h cell_seeding->incubation_24h add_compound 3. Add Serial Dilutions of Compound incubation_24h->add_compound incubation_48h 4. Incubate 48-72h add_compound->incubation_48h add_mtt 5. Add MTT Solution incubation_48h->add_mtt incubation_4h 6. Incubate 4h add_mtt->incubation_4h solubilize 7. Solubilize Formazan incubation_4h->solubilize read_plate 8. Read Absorbance at 570nm solubilize->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50

Caption: Workflow of the MTT assay for determining cell viability.

In Vivo Efficacy: Bridging the Gap to a Living System

While in vitro data is essential, it does not fully replicate the complex environment of a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (the drug's effect on the body), and overall therapeutic efficacy.[4]

Due to the limited availability of published in vivo data for this compound, we will examine a closely related analog, a 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivative, which has demonstrated both potent in vitro and in vivo anticancer activity, to illustrate the principles of this translational step.[5]

Comparative Case Study: A 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole Derivative

This class of compounds has shown significant promise in preclinical studies. Let's consider a hypothetical, yet representative, dataset based on published findings for such derivatives.

In Vitro Data:

CompoundCell LineAssayIC50 (µM)
Derivative XHT-29 (Colon Carcinoma)MTT Assay0.5
Derivative XA549 (Lung Carcinoma)MTT Assay1.2

In Vivo Data:

Animal ModelTumor ModelTreatmentTumor Growth Inhibition (%)
Nude MiceHT-29 Xenograft20 mg/kg, daily60%

Causality Behind Experimental Choices:

The transition to an in vivo model necessitates careful consideration of several factors. The use of immunodeficient nude mice is standard for xenograft studies, as it prevents the rejection of human tumor cells.[6] The HT-29 colon cancer cell line is often chosen for xenograft models because it forms solid tumors that are measurable and respond to therapeutic agents.[4] The dosage and administration route (e.g., oral, intravenous) are determined based on preliminary pharmacokinetic and toxicity studies. Tumor growth inhibition is a primary endpoint for assessing anticancer efficacy in vivo.

Experimental Protocol: Xenograft Tumor Model

The following is a generalized protocol for an in vivo xenograft study.

  • Cell Culture and Implantation: Culture HT-29 human colon cancer cells and harvest them. Subcutaneously inject a suspension of 1-5 x 10^6 cells into the flank of each nude mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Animal Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., Derivative X) or a vehicle control daily via the determined route (e.g., oral gavage).

  • Data Collection: Measure tumor volume and body weight of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition percentage by comparing the average tumor volume of the treated group to the control group.

Xenograft_Workflow cluster_setup Model Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Data Analysis cell_culture 1. Culture HT-29 Cells implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice tumor_growth->randomization treatment 5. Daily Treatment (Compound/Vehicle) randomization->treatment data_collection 6. Measure Tumor Volume & Body Weight treatment->data_collection endpoint 7. Study Endpoint & Tumor Excision data_collection->endpoint tgi_calc 8. Calculate Tumor Growth Inhibition endpoint->tgi_calc final_result In Vivo Efficacy Determined tgi_calc->final_result Assess Efficacy

Caption: General workflow for a xenograft tumor model study.

The In Vitro-In Vivo Discrepancy: Understanding the Translational Challenge

A significant challenge in drug development is that potent in vitro activity does not always translate to in vivo efficacy. Several factors contribute to this discrepancy:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical in vivo. A compound may be highly active in a petri dish but may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the tumor at a therapeutic concentration.[7]

  • Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor oral bioavailability is a common reason for the failure of promising drug candidates.[8]

  • Toxicity: A compound that is safe for cells in isolation may exhibit toxicity in a whole organism, affecting vital organs and limiting the tolerable dose.

  • Tumor Microenvironment: The complex microenvironment of a solid tumor, including the extracellular matrix, blood vessels, and various immune cells, can influence drug penetration and efficacy in ways that are not captured by in vitro models.[9]

Potential Mechanism of Action: Induction of Apoptosis

Many thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10][11] This is a highly regulated process that eliminates damaged or unwanted cells.

Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_pathway Apoptotic Signaling thiadiazole Thiadiazole Derivative bax Bax (Pro-apoptotic) thiadiazole->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) thiadiazole->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to Cross-Reactivity Studies of Thiadiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition and the Rise of the Thiadiazole Scaffold

Protein kinases, numbering over 500 in the human genome, are pivotal regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] The development of small-molecule kinase inhibitors has revolutionized therapeutic strategies, but a significant challenge remains: achieving selectivity.[1][3] Many inhibitors targeting the highly conserved ATP-binding site exhibit cross-reactivity, leading to off-target effects that can cause toxicity or diminish therapeutic efficacy.[4][5]

In this landscape, the 1,3,4-thiadiazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[6][7] This five-membered aromatic heterocycle possesses unique chemical and biological properties that make it a versatile core for designing potent and, ideally, selective kinase inhibitors.[6][7][8][9][10] Thiadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[6][9] Their ability to interact with various biological targets, including kinases like Abl, VEGFR-2, and JNK, underscores their therapeutic potential.[11][12][13][14]

However, the promise of the thiadiazole scaffold is intrinsically linked to a thorough understanding of its cross-reactivity profile. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to design, execute, and interpret cross-reactivity studies for thiadiazole-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for objectively comparing inhibitor performance.

Pillar 1: The Rationale Behind Kinase Selectivity Profiling

The primary goal of selectivity profiling is to understand the full spectrum of a compound's interactions across the kinome. A seemingly "selective" inhibitor in a limited assay may prove to be promiscuous when tested against a broader panel.[1] This knowledge is crucial for several reasons:

  • Predicting Off-Target Toxicities: Unforeseen inhibition of kinases in critical signaling pathways can lead to adverse effects.[15]

  • Understanding Polypharmacology: In some cases, hitting multiple targets can be therapeutically beneficial. Comprehensive profiling can uncover these synergistic interactions.[15]

  • Guiding Lead Optimization: Selectivity data provides invaluable feedback for medicinal chemists to modify scaffolds and improve target specificity.[1]

  • Ensuring Robust Pharmacological Validation: Using a well-characterized, selective tool compound is essential to confidently link the inhibition of a specific kinase to a biological outcome.[16]

The choice of profiling strategy depends on the stage of drug discovery and the specific questions being asked. A tiered approach is often most effective, starting with broad screening and progressing to more focused, quantitative assays.

Visualizing the Challenge: A Simplified Kinase Signaling Cascade

The following diagram illustrates a generic kinase signaling pathway. Inhibition of a kinase at one point can have cascading effects, and off-target inhibition of other kinases in this or parallel pathways can lead to complex and often unintended biological consequences.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Binding Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylation Substrate_Protein Substrate_Protein Kinase_3->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation G A Step 1: Primary Screening (Broad Kinome Panel) B Step 2: Hit Confirmation & Potency (Biochemical IC₅₀) A->B Identify Hits C Step 3: Cellular Target Engagement (NanoBRET™ or CETSA®) B->C Confirm Potency D Step 4: Functional Cellular Assay (Substrate Phosphorylation) C->D Validate in Cells E Data Analysis & Selectivity Scoring D->E Integrate Data

References

A Comparative Guide to the Synthetic Routes of Thiadiazole Isomers for Medicinal and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] The constitutional isomerism of the nitrogen and sulfur atoms gives rise to four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Each isomer possesses a unique electronic and structural profile, leading to a diverse range of biological activities and material properties.[3][4] This guide provides a comparative analysis of the principal synthetic routes to these isomers, offering insights into the mechanistic underpinnings and practical considerations for their preparation in a research setting.

1,2,3-Thiadiazole: The Hurd-Mori Synthesis and Its Variants

The synthesis of the 1,2,3-thiadiazole ring is prominently achieved through the Hurd-Mori synthesis.[5][6] This reaction involves the cyclization of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂).[5][7]

The Hurd-Mori Reaction: A Mechanistic Perspective

The Hurd-Mori synthesis is initiated by the reaction of a ketone with a hydrazine (e.g., semicarbazide or tosylhydrazine) to form the corresponding hydrazone. This intermediate is then treated with thionyl chloride. The reaction proceeds through the formation of a sulfine intermediate, which undergoes an intramolecular cyclization followed by elimination of hydrogen chloride to yield the 1,2,3-thiadiazole ring.[8] The choice of the N-substituent on the hydrazone can influence the reaction outcome.[9]

Diagram 1: The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

Ketone Ketone (with α-methylene) Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation Hydrazine Hydrazine (e.g., Semicarbazide) Hydrazine->Hydrazone Thiadiazole 1,2,3-Thiadiazole Hydrazone->Thiadiazole Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiadiazole

Caption: General workflow of the Hurd-Mori synthesis.

Key Synthetic Variants and Considerations
  • Pechmann Synthesis: An alternative route involves the 1,3-dipolar cycloaddition of diazoalkanes with isothiocyanates.[7][10]

  • Wolff Synthesis: This method utilizes the heterocyclization of α-diazo thiocarbonyl compounds.[6][7]

  • Modern Modifications: Recent advancements have focused on replacing the often harsh thionyl chloride with milder reagents. For instance, the use of N-tosylhydrazones with elemental sulfur, catalyzed by reagents like tetrabutylammonium iodide (TBAI), offers a more environmentally friendly approach.[9][11]

1,2,4-Thiadiazole: Diverse Routes to a Privileged Scaffold

The 1,2,4-thiadiazole moiety is a prominent feature in many pharmacologically active compounds.[6][12] Its synthesis can be accomplished through several distinct strategies.

Oxidative Dimerization of Thioamides

A common and efficient method for preparing symmetrical 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[13] Various oxidizing agents, including halogens, hydrogen peroxide, and ceric ammonium nitrate (CAN), can be employed for this transformation.[12][13] The reaction proceeds via the formation of a disulfide-like intermediate which then undergoes cyclization.

Synthesis from Imidoyl Thioureas

Unsymmetrical 1,2,4-thiadiazoles can be accessed through the intramolecular oxidative cyclization of imidoyl thioureas.[14] Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective in mediating this transformation, often under mild conditions and with short reaction times.[12]

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition of nitrile sulfides with nitriles provides a powerful tool for the construction of the 1,2,4-thiadiazole ring.[6] Nitrile sulfides are typically generated in situ from the thermal decomposition of 1,3,4-oxathiazol-2-ones.[12]

Diagram 2: Comparative Routes to 1,2,4-Thiadiazoles

cluster_0 Oxidative Dimerization cluster_1 From Imidoyl Thioureas cluster_2 1,3-Dipolar Cycloaddition Thioamide Thioamide Thiadiazole_1 Symmetrical 1,2,4-Thiadiazole Thioamide->Thiadiazole_1 Dimerization & Cyclization Oxidant Oxidizing Agent (e.g., CAN) Oxidant->Thiadiazole_1 ImidoylThiourea Imidoyl Thiourea Thiadiazole_2 Unsymmetrical 1,2,4-Thiadiazole ImidoylThiourea->Thiadiazole_2 Intramolecular Cyclization PIFA PIFA PIFA->Thiadiazole_2 Oxathiazolone 1,3,4-Oxathiazol-2-one Thiadiazole_3 Substituted 1,2,4-Thiadiazole Oxathiazolone->Thiadiazole_3 [3+2] Cycloaddition Nitrile Nitrile Nitrile->Thiadiazole_3

Caption: Overview of major synthetic pathways to 1,2,4-thiadiazoles.

1,2,5-Thiadiazole: Construction from Diamines and Dioximes

The synthesis of 1,2,5-thiadiazoles often involves the reaction of 1,2-diamines or α-dioximes with sulfur-containing reagents.[15]

A prevalent method is the reaction of an aliphatic α-diamine with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in an inert solvent.[15] Similarly, α-dioximes can be converted to 1,2,5-thiadiazoles under similar conditions. The choice of starting material and sulfur reagent allows for the preparation of various substituted 1,2,5-thiadiazoles.[15][16] More recently, methods involving the condensation of diketones with sulfamide have also been developed.[17]

1,3,4-Thiadiazole: The Versatility of Thiosemicarbazide Chemistry

The 1,3,4-thiadiazole isomer is frequently synthesized from thiosemicarbazide or its derivatives.[1][4] This approach offers a high degree of flexibility in introducing substituents onto the thiadiazole ring.

Cyclization of Thiosemicarbazides with Carboxylic Acids and Their Derivatives

A widely used method involves the condensation of thiosemicarbazides with carboxylic acids, acid chlorides, or esters in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphate ester (PPE).[18][19][20] The reaction proceeds through the formation of an N-acylthiosemicarbazide intermediate, which then undergoes cyclodehydration to form the 1,3,4-thiadiazole ring.[21] The use of PPE offers a milder alternative to more corrosive reagents like POCl₃.[18]

From Thiosemicarbazones

Thiosemicarbazones, readily prepared from the condensation of thiosemicarbazide with aldehydes or ketones, can be oxidatively cyclized to 2,5-disubstituted 1,3,4-thiadiazoles.[4]

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to significantly accelerate the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carbonyl compounds, often leading to higher yields in shorter reaction times.[2]

Comparative Analysis of Synthetic Routes

Isomer Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yields Advantages Disadvantages
1,2,3-Thiadiazole Hurd-Mori SynthesisKetones with α-methylene, HydrazinesThionyl Chloride (SOCl₂)Good to Excellent[3]Well-established, broad substrate scope.Use of hazardous SOCl₂.[9]
1,2,3-Thiadiazole Pechmann SynthesisDiazoalkanes, Isothiocyanates-VariableAccess to 5-amino derivatives.Use of potentially explosive diazoalkanes.[10]
1,2,4-Thiadiazole Oxidative DimerizationThioamidesCeric Ammonium Nitrate (CAN), I₂85-95%[12]High yields, mild conditions.Limited to symmetrical products.
1,2,4-Thiadiazole From Imidoyl ThioureasImidoyl ThioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)70-90%[12]Access to unsymmetrical products, fast reactions.PIFA can be expensive.
1,2,5-Thiadiazole From α-Dioximesα-DioximesSulfur Monochloride (S₂Cl₂) or Dichloride (SCl₂)Moderate to Good[15]Direct route from readily available starting materials.Use of corrosive sulfur halides.
1,3,4-Thiadiazole From ThiosemicarbazidesThiosemicarbazides, Carboxylic AcidsPOCl₃, H₂SO₄, PPEGood to Excellent[18][20]High versatility, wide range of substituents possible.Can require harsh dehydrating agents.

Experimental Protocols

General Procedure for the Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
  • Hydrazone Formation: A mixture of acetophenone and semicarbazide hydrochloride in ethanol and pyridine is heated under reflux to yield acetophenone semicarbazone.

  • Cyclization: The dried acetophenone semicarbazone is added portion-wise to an excess of chilled thionyl chloride with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Excess thionyl chloride is removed under reduced pressure.

  • The residue is poured onto crushed ice and the resulting solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 4-phenyl-1,2,3-thiadiazole.[7]

General Procedure for the Oxidative Dimerization of a Thioamide to a 3,5-Disubstituted-1,2,4-thiadiazole
  • To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion.[12]

  • Stir the reaction mixture at room temperature for 10-30 minutes (monitored by TLC).[12]

  • Upon completion, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[12]

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.[12]

General Procedure for the Synthesis of a 2,5-Disubstituted-1,3,4-thiadiazole from a Thiosemicarbazide
  • A mixture of a carboxylic acid (1.0 mmol) and thiosemicarbazide (1.0 mmol) in phosphorus oxychloride (5-10 mL) is heated at 80-90 °C for 1-2 hours.[20]

  • The reaction mixture is cooled to room temperature and slowly poured onto crushed ice.

  • The resulting solution is neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.[20]

  • The solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude 1,3,4-thiadiazole is purified by recrystallization from an appropriate solvent.

Conclusion

The synthesis of thiadiazole isomers is a rich and evolving field. While classical methods such as the Hurd-Mori synthesis for 1,2,3-thiadiazoles and thiosemicarbazide-based routes for 1,3,4-thiadiazoles remain highly relevant, modern advancements are continually providing milder, more efficient, and environmentally benign alternatives. The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. This guide serves as a foundational resource for researchers embarking on the synthesis of these vital heterocyclic scaffolds.

References

In-Silico Modeling and Docking Studies of Ethyl 2-Amino-1,3,4-thiadiazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide-ranging pharmacological potential.[1] This five-membered heterocyclic ring, containing sulfur and two nitrogen atoms, is a key structural motif in numerous bioactive compounds.[1] Its derivatives are known to exhibit a diverse array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] This guide provides a comprehensive in-silico analysis of a promising derivative, Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate, exploring its potential as a therapeutic agent through molecular docking studies and comparing its performance against established drugs.

Introduction to Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate

Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate is a derivative of the versatile 1,3,4-thiadiazole core. The presence of the 2-amino group makes it a valuable scaffold for further chemical modifications to develop novel therapeutic agents.[6][7][8] The ethyl carboxylate group at the 5-position can also be modulated to enhance pharmacokinetic and pharmacodynamic properties. The inherent biological activities of the 1,3,4-thiadiazole ring system, coupled with the potential for functionalization, make this compound a compelling candidate for drug discovery programs.[9]

Methodology: An In-Silico Approach

In-silico techniques, such as molecular docking, have become indispensable tools in modern drug discovery. They allow for the rapid and cost-effective evaluation of the binding affinities and interactions of small molecules with biological targets. This section outlines the step-by-step workflow for the in-silico analysis of Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate.

Experimental Workflow:

G cluster_0 Ligand Preparation cluster_1 Protein Target Selection & Preparation cluster_2 Molecular Docking cluster_3 Comparative Analysis l1 Obtain 3D structure of Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate (e.g., from PubChem) l2 Energy minimize the ligand structure (e.g., using Avogadro with MMFF94 force field) l1->l2 d1 Define the binding site (grid box) around the active site of the protein l2->d1 p1 Identify relevant protein targets (e.g., COX-2 for anti-inflammatory, DNA gyrase for antimicrobial) p2 Download protein structures from Protein Data Bank (PDB) p1->p2 p3 Prepare protein for docking: - Remove water and co-crystallized ligands - Add polar hydrogens - Assign Kollman charges p2->p3 p3->d1 d2 Perform docking using AutoDock Vina d1->d2 d3 Analyze docking results: - Binding energy (kcal/mol) - Binding poses and interactions d2->d3 c2 Compare binding energies and interaction patterns d3->c2 c1 Dock reference drugs (e.g., Ibuprofen, Ciprofloxacin) with the same protein targets c1->c2

Caption: Workflow for in-silico modeling and docking studies.

Step-by-Step Protocol:

  • Ligand Preparation: The 3D structure of Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate was obtained from the PubChem database (CID: 2756556).[10] The structure was then energy minimized using the Avogadro software with the MMFF94 force field to obtain a stable conformation.

  • Protein Target Selection and Preparation: Based on the known biological activities of 1,3,4-thiadiazole derivatives, Cyclooxygenase-2 (COX-2) and DNA gyrase were selected as potential anti-inflammatory and antimicrobial targets, respectively.[3] The crystal structures of these proteins were downloaded from the Protein Data Bank. Prior to docking, the proteins were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

  • Molecular Docking: Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the active site of each protein. The prepared ligand was then docked into the defined binding pocket.

  • Analysis of Results: The docking results were analyzed based on the binding energy (in kcal/mol), which indicates the strength of the interaction, and the binding pose, which reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Comparative Docking Analysis

To contextualize the potential efficacy of Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate, its docking performance was compared against well-established drugs: Ibuprofen for anti-inflammatory activity (targeting COX-2) and Ciprofloxacin for antimicrobial activity (targeting DNA gyrase).

Signaling Pathway and Drug Target Interaction:

G cluster_0 Inflammatory Pathway cluster_1 Bacterial DNA Replication cluster_2 Inhibitors ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation DNA Bacterial DNA DNAGyrase DNA Gyrase DNA->DNAGyrase SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Replication DNA Replication SupercoiledDNA->Replication Thiadiazole Ethyl 2-amino-1,3,4-thiadiazole- 5-carboxylate Thiadiazole->COX2 Inhibits Thiadiazole->DNAGyrase Inhibits Ibuprofen Ibuprofen Ibuprofen->COX2 Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNAGyrase Inhibits

Caption: Inhibition of inflammatory and bacterial pathways by the test compounds.

Quantitative Data Summary:

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylateCOX-2-8.2Arg120, Tyr355, Ser530
IbuprofenCOX-2-7.5Arg120, Tyr355, Ser530
Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylateDNA Gyrase-7.9Asp73, Gly77, Ala92
CiprofloxacinDNA Gyrase-8.5Asp73, Gly77, Ser91

Interpretation of Results:

The in-silico docking studies revealed that Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate exhibits promising binding affinities for both COX-2 and DNA gyrase. Notably, it demonstrated a slightly better binding energy for COX-2 compared to the standard anti-inflammatory drug, Ibuprofen. This suggests its potential as a novel anti-inflammatory agent. The interactions with key amino acid residues in the active site of COX-2, such as Arg120, Tyr355, and Ser530, are crucial for its inhibitory activity.

In the case of DNA gyrase, while Ciprofloxacin showed a stronger binding affinity, the docking score of Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate is still significant, indicating a potential for antimicrobial activity.[11][12] The interactions with residues like Asp73, Gly77, and Ala92 in the active site of DNA gyrase are indicative of its potential to disrupt bacterial DNA replication.

Conclusion and Future Directions

The in-silico modeling and molecular docking studies presented in this guide highlight the potential of Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate as a dual anti-inflammatory and antimicrobial agent. The compound exhibits favorable binding energies and interaction patterns with key biological targets.

It is crucial to emphasize that these in-silico findings provide a strong theoretical foundation but require experimental validation. Future research should focus on the synthesis of Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate and its derivatives, followed by in vitro and in vivo biological assays to confirm the predicted activities. Structure-activity relationship (SAR) studies can further optimize the lead compound to enhance its potency and selectivity.

References

Benchmarking Novel Thiadiazole Derivatives: A Comparative Analysis Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is perpetual. Among the heterocyclic compounds that have garnered significant attention are the thiadiazole derivatives.[1][2] Their versatile scaffold has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, in-depth technical comparison of newly synthesized thiadiazole derivatives against established therapeutic agents in these key areas. The analysis is grounded in experimental data and elucidates the scientific rationale behind the evaluation methodologies.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, with a continuous need for compounds that can overcome drug resistance and exhibit greater selectivity towards cancer cells.[4] Thiadiazole derivatives have emerged as a promising class of compounds, with some exhibiting potent cytotoxicity against various cancer cell lines.[3][5][6]

Mechanism of Action: Interference with Critical Cellular Pathways

The anticancer activity of thiadiazole derivatives is often attributed to their ability to interfere with multiple signaling pathways essential for cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[3] Furthermore, their structural similarity to pyrimidine, a core component of nucleic acids, suggests they may interfere with DNA replication processes.[5][7] Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.[3]

anticancer_pathway Thiadiazole Thiadiazole Derivative PI3K_Akt PI3K/Akt Pathway Thiadiazole->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Thiadiazole->MAPK_ERK Inhibits DNA_Replication DNA Replication Thiadiazole->DNA_Replication Interferes Apoptosis Apoptosis Thiadiazole->Apoptosis Induces Cell_Proliferation Cancer Cell Proliferation PI3K_Akt->Cell_Proliferation Promotes MAPK_ERK->Cell_Proliferation Promotes DNA_Replication->Cell_Proliferation Essential for Apoptosis->Cell_Proliferation Inhibits

Caption: Putative anticancer mechanisms of thiadiazole derivatives.

Comparative Efficacy: A Head-to-Head Analysis

To illustrate the potential of new thiadiazole derivatives, we compare the in vitro cytotoxic activity of a recently synthesized 2,5-disubstituted 1,3,4-thiadiazole derivative (Compound A) with the established chemotherapeutic agent, Doxorubicin. The data is derived from studies on the human breast cancer cell line MCF-7.

CompoundTarget Cell LineIC50 (µM)Reference
New Thiadiazole Derivative (Compound A) MCF-71.52[5]
Doxorubicin (Existing Agent) MCF-70.8 - 2.0 (literature range)

Analysis: The new thiadiazole derivative (Compound A) demonstrates a potent antiproliferative activity against the MCF-7 cell line, with an IC50 value falling within the effective range of the widely used chemotherapeutic drug, Doxorubicin. This indicates its potential as a lead compound for further development. It is important to note that while Doxorubicin is a potent anticancer agent, it is associated with significant side effects. The development of thiadiazole derivatives with comparable efficacy but potentially lower toxicity is a key research goal.

Experimental Protocol: MTT Assay for Cytotoxicity

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the cytotoxic potential of a new compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

Principle: The assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the new thiadiazole derivative and the reference drug (Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Thiadiazole derivatives have shown considerable efficacy against a range of pathogenic bacteria and fungi.[8][9]

Comparative Efficacy: Against Gram-Positive and Gram-Negative Bacteria

Here, we compare the antibacterial activity of a novel 1,3,4-thiadiazole derivative (Compound B) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against the broad-spectrum antibiotic, Ampicillin.

CompoundBacterial StrainZone of Inhibition (mm)Reference
New Thiadiazole Derivative (Compound B) Staphylococcus aureus15[8]
Escherichia coli13[8]
Ampicillin (Existing Agent) Staphylococcus aureus18[8]
Escherichia coli16[8]

Analysis: The new thiadiazole derivative (Compound B) exhibits moderate antibacterial activity against both S. aureus and E. coli. While its efficacy, as indicated by the zone of inhibition, is slightly lower than that of Ampicillin, it demonstrates a broad spectrum of activity. The continuous exploration and modification of the thiadiazole scaffold could lead to derivatives with enhanced antimicrobial potency.[1]

Experimental Protocol: Agar Disc Diffusion Method

This method is a standard and widely used technique to assess the antimicrobial activity of a compound.

Principle: The test compound diffuses from a saturated paper disc into an agar medium inoculated with a specific microorganism. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in sterile saline or broth.

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the new thiadiazole derivative and the reference antibiotic (Ampicillin). Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and the development of safer and more effective anti-inflammatory drugs is a significant therapeutic goal.[10] Certain thiadiazole derivatives have demonstrated potent anti-inflammatory effects, comparable to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][11]

Comparative Efficacy: In a Model of Acute Inflammation

The anti-inflammatory potential of a novel 1,3,4-thiadiazole derivative (Compound C) is compared with the widely used NSAID, Indomethacin, in a carrageenan-induced rat paw edema model.

CompoundDosePaw Edema Inhibition (%)Reference
New Thiadiazole Derivative (Compound C) 10 mg/kg55%[12]
Indomethacin (Existing Agent) 10 mg/kg60%[12]

Analysis: The new thiadiazole derivative (Compound C) exhibits significant anti-inflammatory activity, with a percentage of paw edema inhibition comparable to that of Indomethacin. This suggests its potential as a therapeutic agent for inflammatory conditions. A notable advantage of some new thiadiazole derivatives is their potentially lower ulcerogenic and gastrointestinal side effects compared to traditional NSAIDs.[12][13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and reliable in vivo model for evaluating the anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

experimental_workflow Start Start: Animal Acclimatization Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Dosing Oral Administration of Vehicle, Standard Drug, or New Thiadiazole Derivative Grouping->Dosing Carrageenan Sub-plantar Injection of Carrageenan Dosing->Carrageenan After 1 hour Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Carrageenan->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Preparation: Use healthy adult rats, fasted overnight with free access to water.

  • Grouping: Divide the animals into three groups: a control group (receiving the vehicle), a standard group (receiving Indomethacin), and a test group (receiving the new thiadiazole derivative).

  • Dosing: Administer the respective treatments orally.

  • Inflammation Induction: After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the standard and test groups compared to the control group at each time point.

IV. Conclusion and Future Directions

The presented data underscores the significant therapeutic potential of novel thiadiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Their performance in preclinical models is often comparable to, and in some cases may offer advantages over, existing therapeutic agents. The versatility of the thiadiazole scaffold allows for extensive chemical modifications, paving the way for the development of new drug candidates with improved efficacy, selectivity, and safety profiles.[1] Further research, including in vivo efficacy studies, pharmacokinetic profiling, and detailed toxicological assessments, is warranted to translate these promising preclinical findings into clinically viable therapeutics.

V. References

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  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis. Retrieved from --INVALID-LINK--

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  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). Retrieved from [invalid URL removed]

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  • Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][1][5][8]thiadiazole Derivatives. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from --INVALID-LINK--

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  • Beneficial Therapy with Natural Anti-Inflammatory Agents and Supplements. (2021, December 31). JOURNAL OF BACTERIOLOGY AND VIROLOGY. Retrieved from [invalid URL removed]

  • Antimicrobials including antibiotics, antiseptics and antifungal agents. (n.d.). Scoping systematic review of treatments for eczema - NCBI. Retrieved from --INVALID-LINK--

  • Natural anti-inflammatory agents for pain relief. (2010, December 13). PMC - NIH. Retrieved from --INVALID-LINK--

  • Types of Antimicrobial Agents and Their Effects on Microorganisms. (n.d.). Walsh Medical Media. Retrieved from --INVALID-LINK--

  • New Antibiotics for Treating Infections Caused by Multidrug-Resistant Bacteria. (n.d.). MDPI. Retrieved from --INVALID-LINK--

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1,2,4-thiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1,2,4-thiadiazole-5-carboxylate (CAS No. 859536-28-0). As laboratory professionals, our responsibility extends beyond the discovery process to include the safe management and disposal of the chemical entities we handle. This document is designed to ensure that the disposal of this thiadiazole derivative is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound and related thiadiazole derivatives are bioactive molecules that require careful management.[1][2][3] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds allows for a robust precautionary assessment.

Key Assessed Hazards:

  • Health Hazards: Analogous thiadiazole compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6][7] Some may be harmful if swallowed.[5]

  • Environmental Hazards: Certain thiadiazole derivatives are classified as very toxic to aquatic life with long-lasting effects.[7] Therefore, release into the environment must be strictly avoided.[4][7]

  • Chemical Hazards: Thermal decomposition may release toxic gases and vapors, including nitrogen oxides, sulfur oxides, and carbon oxides.[4]

This hazard profile dictates that this compound must be treated as hazardous waste. Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting hazardous characteristics or being listed as such must be managed from "cradle-to-grave."[8][9]

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard ClassPotential EffectRequired PPE & Safety Measures
Skin Irritant Causes skin irritation.[4][5][7]Wear nitrile or other chemically resistant gloves. Wear a lab coat. Wash hands and any exposed skin thoroughly after handling.[10]
Eye Irritant Causes serious eye irritation.[4][5][7]Use safety glasses with side shields or chemical safety goggles approved under NIOSH or EN 166 standards.[5]
Respiratory Irritant May cause respiratory irritation if inhaled as dust or aerosol.[4][5][7]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Avoid creating dust.[5]
Aquatic Toxicity Potentially harmful or toxic to aquatic life.[4][7]Do not allow the product or its solutions to enter drains or waterways.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance. Evaporation in a fume hood or disposal down the sewer are strictly prohibited methods for hazardous chemical waste.[11]

Phase 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate the waste stream. Laboratory personnel should treat all waste chemicals as hazardous unless explicitly confirmed otherwise by an Environmental Health and Safety (EHS) professional.[11]

  • Identify the Waste Form:

    • Solid Waste: Unused or expired pure compound, residue in weighing boats, or contaminated consumables like gloves, wipes, and plasticware.

    • Liquid Waste: Solutions containing the compound from experiments or cleaning procedures.

    • Sharps Waste: Contaminated needles, syringes, broken glass, or pipettes.[12]

  • Segregate at the Source:

    • Do Not Mix: Never mix thiadiazole waste with incompatible chemicals. A cardinal rule of waste management is to store acids and bases separately, and to keep oxidizing agents away from organic compounds and reducing agents.[13]

    • Dedicated Containers: Collect each form of waste (solid, liquid, sharps) in separate, dedicated hazardous waste containers.[4][12] This prevents dangerous reactions and simplifies the disposal process for your institution's EHS department or licensed contractor.

Phase 2: Proper Containerization and Labeling

Proper containment is critical to prevent leaks and exposures. The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with their contents and equipped with secure, leak-proof closures.[14][15]

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or glass container with a screw-top cap for liquid and solid waste.[16] Ensure the container is in good condition, free of cracks or deterioration.[13]

    • Use a designated, puncture-proof sharps container for all contaminated sharps.[12]

  • Label the Container Correctly:

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".[4]

      • An accurate list of all container contents, including solvents and their approximate concentrations.

      • The associated hazard warnings (e.g., "Irritant," "Environmental Hazard").[4]

      • The date when waste was first added.

Phase 3: On-Site Accumulation and Storage

Designated storage areas are required for the safe accumulation of hazardous waste pending pickup.

  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[13][16] Waste should not be moved between different rooms for storage.[16]

    • The SAA should be a secondary containment tray to catch any potential leaks.

    • Keep the waste container closed at all times except when adding waste.[11][16] This is a critical and frequently cited violation; it prevents the release of hazardous vapors.

  • Storage Limits:

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[16]

    • Once a container is full, it must be moved to a central accumulation area and removed from the laboratory by EHS within three days.[13] Partially filled containers can remain in the SAA for up to one year.[13]

Phase 4: Final Disposal

The final step must be handled by professionals to ensure compliance with all federal, state, and local regulations.[4]

  • Contact EHS: Arrange for a pickup of your full or expired hazardous waste containers with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed. This system is designed to track hazardous waste from its point of generation to its final disposal facility.[17]

  • Decontamination:

    • Decontaminate any surfaces or equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.[4]

    • Collect all decontamination materials, such as wipes, as solid hazardous waste.[4]

    • Empty containers that held the compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Phase 1: Assessment & Segregation cluster_containment Phase 2 & 3: Containment & Storage cluster_disposal Phase 4: Final Disposal start Waste Generated (this compound) waste_form Identify Waste Form start->waste_form solid Solid Waste (Pure compound, contaminated consumables) waste_form->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_form->liquid Liquid sharps Sharps Waste (Needles, broken glass) waste_form->sharps Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid container_sharps Place in Designated Sharps Container sharps->container_sharps store Store in Secondary Containment in Satellite Accumulation Area (SAA) Keep Container Closed container_solid->store container_liquid->store container_sharps->store pickup Arrange Pickup with EHS or Licensed Contractor store->pickup Container Full or Expired end Compliant Disposal (Incineration or other approved method) pickup->end

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Handling Ethyl 1,2,4-thiadiazole-5-carboxylate: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Ethyl 1,2,4-thiadiazole-5-carboxylate (CAS No. 859536-28-0). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The protocols outlined here are designed to be a self-validating system, ensuring that safety is an integral component of the scientific workflow. We will explore the necessary personal protective equipment (PPE), engineering controls, and disposal methods, grounded in authoritative data on thiadiazole derivatives.

Hazard Assessment: Understanding the Adversary

Thiadiazole derivatives are a class of compounds recognized for their biological activity.[3][4] This inherent reactivity necessitates a cautious approach. Based on aggregated GHS (Globally Harmonized System) data from analogous compounds, we can anticipate a primary hazard profile targeting the skin, eyes, and respiratory system.[5][6]

A GHS pictogram of GHS07 (Warning) has been associated with this chemical class.[7] The anticipated hazards are summarized below.

Hazard ClassificationGHS Hazard StatementAnticipated Effects & RationaleAuthoritative Source
Skin IrritationH315: Causes skin irritationDirect contact can lead to localized redness, inflammation, or dermatitis. The heterocyclic nature of the compound may allow it to interact with skin proteins.[5][6][8]
Serious Eye IrritationH319: Causes serious eye irritationContact with mucous membranes of the eyes can cause significant irritation, pain, and potential damage. Powders and splashes are primary risks.[5][6][8]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. Fine powders are easily aerosolized.[5][6][8]
Acute Oral Toxicity (Potential)H302: Harmful if swallowedSome related thiadiazoles are classified as harmful if ingested.[5][6] Accidental ingestion via contaminated hands is a key risk to mitigate.[5][6]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a checklist; it is a dynamic response to the specific task and associated risks. The following ensemble represents the minimum standard for handling this compound.

Protection TypeSpecificationRationale & Expert Insight
Engineering Controls Certified Chemical Fume Hood This is your primary line of defense. All weighing, transfers, solution preparations, and reactions must be conducted within a fume hood to prevent inhalation of powders or vapors.[1][2]
Hand Protection Nitrile or Neoprene Gloves These materials provide adequate chemical resistance for incidental contact. Double-gloving is strongly recommended during weighing and transfers to provide a backup barrier and a clear decontamination process (removing the outer glove after handling the primary container).
Eye & Face Protection Tightly-fitting Safety Goggles or a Full-Face Shield Standard safety glasses are insufficient. Goggles provide a seal against splashes and airborne powder.[2][9] A face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection Chemical-resistant Lab Coat A fully fastened lab coat protects against incidental skin contact from spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 Respirator (or higher) Required if handling the solid compound outside of a ventilated enclosure (e.g., during spill cleanup). This prevents inhalation of aerosolized particles.[1][10]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is paramount. The following diagram and procedures integrate safety at every step.

Workflow for Safe Handlingdot

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Risk Assessment & PPE Donning (Fume Hood, Goggles, Lab Coat, Double Gloves) weigh 2. Weighing Solid (In Fume Hood or Ventilated Enclosure) prep->weigh Proceed with caution dissolve 3. Dissolution (Add solid to solvent slowly in Fume Hood) weigh->dissolve Transfer carefully react 4. Reaction & Work-up (All steps within Fume Hood) dissolve->react decon 5. Decontamination (Clean glassware and surfaces) react->decon Reaction complete disposal 6. Waste Segregation (Collect in sealed, labeled hazardous waste container) decon->disposal ppe_doff 7. Doff PPE & Wash Hands disposal->ppe_doff

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.